2-Amino-4,6-dimethylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFVYFSZCMYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282311 | |
| Record name | 2-amino-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5468-34-8 | |
| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylnicotinonitrile from 3-Aminocrotononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is approached via a Hantzsch-type pyridine synthesis, a classic and versatile method for the formation of pyridine rings. This document details the proposed reaction mechanism, a representative experimental protocol, and expected analytical data based on analogous chemical transformations.
Introduction
Substituted pyridines are a cornerstone of many pharmaceutical compounds and functional materials. Among them, 2-aminonicotinonitriles are particularly valuable synthetic intermediates. This guide focuses on a plausible and efficient synthesis of this compound from readily available starting materials: 3-aminocrotononitrile and acetylacetone (pentane-2,4-dione). This reaction follows a well-established cyclocondensation pathway, offering a straightforward route to this class of molecules.
Proposed Reaction Pathway and Mechanism
The synthesis of this compound from 3-aminocrotononitrile and acetylacetone is a variation of the Hantzsch pyridine synthesis. This multi-step, one-pot reaction involves the condensation of a β-enaminonitrile with a 1,3-dicarbonyl compound. The reaction is typically catalyzed by an acid or a base and proceeds through a sequence of condensation, cyclization, and dehydration/aromatization steps.
The proposed mechanism involves the following key transformations:
-
Knoevenagel-type Condensation: The reaction is initiated by the condensation of one of the ketone carbonyls of acetylacetone with the active methylene group of a second molecule of 3-aminocrotononitrile, or the self-condensation of acetylacetone, though the reaction between the two principal components is more direct.
-
Michael Addition: The enamine character of 3-aminocrotononitrile allows for a nucleophilic attack on an activated intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization followed by the elimination of a water molecule leads to a dihydropyridine intermediate.
-
Aromatization: The dihydropyridine intermediate readily undergoes oxidation to form the stable aromatic pyridine ring. In many cases, this oxidation occurs in situ, driven by the thermodynamic stability of the aromatic product.
Below is a diagram illustrating the logical flow of the proposed synthetic pathway.
Caption: Logical flow of the synthesis.
Experimental Protocol
Materials:
-
3-Aminocrotononitrile
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol (or other suitable solvent like acetic acid)
-
Catalyst (e.g., piperidine, triethylamine, or a Lewis acid)
-
Reaction vessel (round-bottom flask) with a reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (heating mantle or oil bath)
Procedure:
-
To a solution of 3-aminocrotononitrile (1.0 eq.) in ethanol, add acetylacetone (1.0-1.2 eq.).
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine (e.g., 0.1 eq.). Alternatively, an acid catalyst like acetic acid can be used as the solvent.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
The workflow for this experimental procedure is outlined below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-dimethylnicotinonitrile (CAS No. 5468-34-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information from the broader class of 2-amino-3-cyanopyridines to provide a contextual understanding of its potential characteristics and biological activities.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific compound is scarce in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2][3] |
| Molecular Weight | 147.18 g/mol | [1][2][3] |
| Melting Point | 224-225 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not explicitly documented. By analogy to similar small heterocyclic molecules like 2-amino-4-methylpyridine, it is expected to have some solubility in water and be soluble in lower alcohols and DMF.[4] | |
| pKa | Not experimentally determined. |
Synthesis Methodology
The synthesis of this compound typically follows a well-established multicomponent reaction for 2-amino-3-cyanopyridines.[5][6] This approach offers high efficiency and atom economy.
General Experimental Protocol: Four-Component Synthesis
A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction.[5][6] For the synthesis of this compound, the following protocol can be adapted:
-
Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of acetone (ketone source), acetaldehyde (aldehyde source), malononitrile, and a slight excess of ammonium acetate.
-
Solvent/Catalyst: The reaction can be performed under various conditions, including solvent-free with microwave irradiation, or using a catalyst such as a solid acid nanocatalyst or an ionic liquid to improve yields and reaction times.[5][7][8]
-
Reaction Conditions: The mixture is typically heated, for instance, to around 80°C under microwave irradiation for 30-60 minutes in solvent-free conditions.[5] Conventional heating in a solvent like ethanol with a catalytic amount of a base like piperidine can also be employed, often requiring longer reaction times.[9]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled. If performed in a solvent, the product may precipitate and can be collected by filtration. If solvent-free, the crude product is typically washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
Caption: A generalized workflow for the four-component synthesis of this compound.
Spectral Properties
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amino (N-H) and cyanide (-C≡N) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show singlets for the two methyl groups, a singlet for the proton on the pyridine ring, and a broad singlet for the amino (-NH₂) protons. The chemical shifts would be influenced by the electronic environment of the pyridine ring. For analogous diphenyl derivatives, the amino protons appear around δ 5.3 ppm and the pyridine proton at position 5 appears around δ 7.1-7.2 ppm.[10]
-
¹³C NMR: The spectrum would display distinct signals for the two methyl carbons, the nitrile carbon, and the four carbons of the pyridine ring. The nitrile carbon signal is typically found in the range of δ 115-120 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ).
Potential Biological Activities and Signaling Pathways
Specific biological studies on this compound are not extensively reported. However, the 2-amino-3-cyanopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[11]
Derivatives of 2-amino-3-cyanopyridine have demonstrated a broad range of pharmacological activities, including:
-
Anticancer Activity: Several derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer.[9][12][13]
-
Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes. For instance, some derivatives are known to be inhibitors of carbonic anhydrases and kinases such as VEGFR-2 and HER-2.[9][14]
-
Antimicrobial and Antifungal Activity: Some 2-amino-3-cyanopyridine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[15]
The mechanism of action for the anticancer effects of some 2-amino-3-cyanopyridine derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2).[9]
Caption: A logical diagram illustrating the potential biological activities and molecular targets of the 2-amino-3-cyanopyridine scaffold.
Conclusion
This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, the known biological activities of the broader class of 2-amino-3-cyanopyridines suggest that it may possess valuable pharmacological properties. Further research is warranted to fully characterize its physicochemical profile and explore its potential therapeutic applications.
References
- 1. aurumpharmatech.com [aurumpharmatech.com]
- 2. 2-amino-4,6-dimethylpyridine-3-carbonitrile | 5468-34-8 [sigmaaldrich.com]
- 3. This compound,(CAS# 5468-34-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Overview
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Amino-4,6-dimethylnicotinonitrile. These predictions are based on the known spectral data of similar chemical structures, such as 2-amino-4,6-diphenylnicotinonitrile and other substituted aminopyridines.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Singlet | 1H | H-5 (aromatic) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.4 | Singlet | 3H | C4-CH₃ |
| ~2.3 | Singlet | 3H | C6-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 |
| ~158 | C6 |
| ~155 | C4 |
| ~117 | CN |
| ~108 | C5 |
| ~90 | C3 |
| ~24 | C6-CH₃ |
| ~21 | C4-CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 2230 - 2210 | Strong | C≡N stretch |
| 1650 - 1600 | Medium-Strong | N-H bend |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| 1400 - 1350 | Medium | C-H bend (methyl) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~147 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of CH₃, HCN, NH₂ |
Experimental Protocols
The acquisition of the spectroscopic data for this compound would typically follow standardized laboratory procedures. The following are generalized experimental protocols that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, the data could be collected using the KBr pellet method, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the ATR crystal. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, likely with an electron ionization (EI) source for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a compound like this compound follows a logical progression. The diagram below illustrates this typical workflow.
Caption: General workflow from compound synthesis to spectroscopic analysis and final characterization.
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The availability of experimentally derived data in the future will allow for a direct and precise validation of these predictions.
Crystal Structure Analysis of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Guide Based on Analogous Compounds
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no experimental or computational studies detailing the crystal structure of 2-Amino-4,6-dimethylnicotinonitrile. This technical guide, therefore, presents a detailed analysis of closely related 2-aminonicotinonitrile derivatives for which crystal structures have been determined. The information provided herein is intended to offer insights into the potential structural characteristics, intermolecular interactions, and experimental methodologies applicable to the target compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of nicotinonitrile derivatives.
Comparative Crystallographic Data of Related Nicotinonitrile Derivatives
To infer the likely crystallographic properties of this compound, a comparative summary of data from structurally similar compounds is presented below. These molecules share the core 2-aminonicotinonitrile scaffold and provide a basis for understanding how different substituents at the 4- and 6-positions influence the crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | C₂₂H₁₃Cl₂N₃ | Triclinic | P-1 | 9.5020(19) | 10.054(2) | 10.735(2) | 72.78(3) | 89.17(3) | 74.81(3) | 943.1(3) | 2 |
| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) | C₁₈H₁₁Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90 | 106.31(3) | 90 | 3121.6(16) | 8 |
| 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻ | Monoclinic | P2₁/n | 6.7335(3) | 7.6307(4) | 25.0638(10) | 90 | 93.928(4) | 90 | 1284.78(10) | 4 |
Intermolecular Interactions in Nicotinonitrile Crystal Structures
The crystal packing of 2-aminonicotinonitrile derivatives is predominantly governed by a network of intermolecular hydrogen bonds and π–π stacking interactions.
In the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, molecules are linked by N—H···N and C—H···N hydrogen bonds, creating a three-dimensional network that stabilizes the crystal lattice.[1] Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) features two independent molecules with comparable geometries, and its stability is significantly influenced by dispersion forces and hydrogen bonding.[2][3] Computational studies using Density Functional Theory (DFT) have been employed to further understand the structural and chemical properties of these molecules and their dimers.[2][3]
For 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, a related aminopyrimidine structure, the cation and anion interact via a pair of N—H···O hydrogen bonds, forming a distinct R²₂(8) ring motif.[4][5] These motifs are further linked by π–π stacking interactions between the pyrimidine rings.[4][5] It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, likely forming dimers through N-H···N interactions involving the amino group and the nitrile nitrogen.
Experimental Protocols
While specific protocols for this compound are not available, the following sections detail the general methodologies for the synthesis, crystallization, and structure determination of analogous compounds.
Synthesis of 2-Aminonicotinonitrile Derivatives
The synthesis of 2-aminonicotinonitrile derivatives is often achieved through a multi-component reaction. For instance, 2-amino-4,6-diarylnicotinonitriles have been synthesized by reacting an aromatic aldehyde, an acetophenone, malononitrile, and ammonium acetate.[6] These reactions can be facilitated by a catalyst, such as boric acid, under microwave irradiation in solvent-free conditions, which is an environmentally friendly approach.[6]
Single Crystal Growth
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common method for growing crystals of nicotinonitrile derivatives is slow evaporation from a suitable solvent. For example, crystals of 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile were grown by dissolving the compound in methanol and allowing the solvent to evaporate slowly at room temperature over several days.[1] Similarly, crystals of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate were obtained from a hot methanolic solution that was cooled slowly to room temperature.[4][5]
X-ray Diffraction Analysis
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.
During data collection, a single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1] The final structural model is validated and can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Conclusion
Although the crystal structure of this compound has not yet been reported, this technical guide provides a comprehensive overview of the structural properties and experimental methodologies of closely related compounds. Based on the analysis of these analogues, it is anticipated that the crystal structure of the target compound will be stabilized by a network of N-H···N hydrogen bonds, likely forming dimeric motifs, and potentially further stabilized by π–π stacking interactions. The experimental protocols outlined for synthesis, crystallization, and X-ray diffraction analysis serve as a practical starting point for future investigations to elucidate the definitive crystal structure of this compound. Such a study would be a valuable contribution to the understanding of the solid-state properties of this class of compounds.
References
- 1. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 2-Amino-4,6-dimethylnicotinonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining and documenting the solubility of 2-Amino-4,6-dimethylnicotinonitrile in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document emphasizes standardized experimental protocols to ensure the generation of accurate and reproducible results. The methodologies detailed herein are intended to support research, process development, and formulation activities. Included are protocols for preliminary qualitative assessment, quantitative equilibrium solubility determination via the gravimetric shake-flask method, and data presentation standards.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility dictates solvent selection for reactions, crystallization, and analytical characterization. This guide presents a standardized approach to systematically measure and report the solubility of this compound.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers utilize the experimental protocols outlined in Section 3 to populate this table with their findings.
Table 1: Experimental Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Observations |
| Protic Solvents | Methanol | 25 | ||||
| Ethanol | 25 | |||||
| Isopropanol | 25 | |||||
| Water | 25 | |||||
| Aprotic Polar | Acetone | 25 | ||||
| Acetonitrile | 25 | |||||
| Dimethylformamide | 25 | |||||
| Dimethyl Sulfoxide | 25 | |||||
| Aprotic Nonpolar | Toluene | 25 | ||||
| Hexane | 25 | |||||
| Dichloromethane | 25 | |||||
| Ethyl Acetate | 25 |
Experimental Protocols
The following protocols are provided to ensure consistency and comparability of solubility data. It is crucial that the this compound used is of high purity. If necessary, the compound should be purified by recrystallization prior to solubility determination.[1][2]
Compound Purification (Recrystallization)
Objective: To purify this compound to a high degree of purity to ensure accurate solubility measurements.
Materials:
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. Heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Purity Assessment: Confirm the purity of the recrystallized compound using techniques such as melting point determination, HPLC, or NMR.
Qualitative Solubility Assessment
Objective: To rapidly assess the approximate solubility of the compound in a range of solvents to inform the selection of solvents for quantitative analysis.
Materials:
-
Purified this compound
-
A selection of common organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of purified this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution and classify as:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature. This method is considered a gold standard for determining thermodynamic solubility.[3][4]
Materials:
-
Purified this compound
-
Selected organic solvents
-
Screw-cap vials
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of purified this compound to a screw-cap vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining after equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[3][5] The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove all undissolved solid particles.
-
Gravimetric Analysis: Accurately weigh the container with the filtered saturated solution.[6]
-
Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed and the container has returned to room temperature, weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the recorded masses.
Mandatory Visualizations
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Logical Relationship for Solvent Selection
Caption: Solvent Selection Logic for Recrystallization.
References
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Amino-4,6-disubstituted-nicotinonitriles
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantum chemical studies on 2-Amino-4,6-dimethylnicotinonitrile. Therefore, this guide utilizes the closely related and well-studied analogue, 2-Amino-4,6-diphenylnicotinonitrile, as a representative model to illustrate the methodologies, data presentation, and theoretical concepts. The quantitative data herein pertains exclusively to the diphenyl derivative and should be interpreted as a foundational example for prospective studies on the dimethyl variant.
Introduction
2-Amino-4,6-disubstituted-nicotinonitriles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial and antiproliferative properties, coupled with their promising photophysical characteristics, make them valuable scaffolds for drug design and the development of fluorescent probes.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and the rational design of novel derivatives with enhanced functionalities.[1]
This technical guide provides an in-depth overview of the quantum chemical studies performed on 2-Amino-4,6-diphenylnicotinonitrile, offering a blueprint for similar investigations on its dimethyl analogue. The guide details the computational methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow and conceptual relationships inherent in such theoretical studies.
Computational Methodologies
The foundation of modern quantum chemical analysis of organic molecules lies in the application of robust theoretical models and basis sets. The studies on 2-Amino-4,6-diphenylnicotinonitrile predominantly employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.
Experimental and Computational Protocols:
The typical computational protocol for analyzing molecules like 2-Amino-4,6-diphenylnicotinonitrile involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized geometry. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set such as 6-311++G(d,p).[1] This basis set is extensive, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometry.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[2]
-
Electronic Property Calculations: A range of electronic properties are computed to understand the molecule's reactivity and electronic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
-
-
Excited State Calculations (TD-DFT): To understand the photophysical properties, such as UV-Vis absorption and fluorescence, TD-DFT calculations are performed. These calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*).[1]
The following diagram illustrates the typical workflow for a quantum chemical study.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for assessing the thermal stability and decomposition profile of 2-Amino-4,6-dimethylnicotinonitrile. In the absence of specific literature data for this compound, this document outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), methods for data interpretation, and potential decomposition pathways. This guide is intended to be a practical resource for the physicochemical characterization of this compound and similar novel chemical entities, which is a critical aspect of drug development and chemical safety.
Introduction
This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the thermal properties of such molecules is paramount for ensuring their safe handling, storage, and processing during pharmaceutical development. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining key stability parameters. TGA provides quantitative information on mass changes as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points, phase changes, and the enthalpy of decomposition.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.
Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as it is heated at a controlled rate.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5 to 10 mg of this compound into an appropriate pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate, commonly 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the corresponding TGA curve.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2 to 5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition. A typical range would be from 25 °C to 400 °C.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The peak temperatures and the area under the peaks (enthalpy change) are calculated.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation. The following tables present hypothetical data for this compound to illustrate the expected format.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~250 °C |
| Temperature at 5% Mass Loss (Td5) | ~260 °C |
| Temperature at 10% Mass Loss (Td10) | ~275 °C |
| Residual Mass at 600 °C | < 5% |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value |
| Melting Point (Tm) | ~180 - 190 °C |
| Enthalpy of Fusion (ΔHfus) | 25 - 35 J/g |
| Onset of Decomposition (Exotherm) | ~245 °C |
| Peak Decomposition Temperature (Exotherm) | ~280 °C |
| Enthalpy of Decomposition (ΔHdec) | 300 - 400 J/g |
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and potential chemical pathways.
Interpretation of Results and Decomposition Pathway
The thermal decomposition of nitrogen-containing heterocyclic compounds can proceed through complex reaction pathways. For this compound, the initial mass loss observed in TGA, corresponding to the major exothermic event in DSC, is likely associated with the fragmentation of the molecule. Based on the structure, potential decomposition pathways could involve the cleavage of the amino and cyano groups, as well as the methyl substituents from the pyridine ring.
The primary decomposition products are likely to be small gaseous molecules such as ammonia (from the amino group), hydrogen cyanide (from the nitrile group), and methane (from the methyl groups). The remaining pyridine core may undergo further fragmentation or polymerization to form a charred residue at higher temperatures.
To definitively identify the decomposition products, further analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the evolved gases would be required.
Conclusion
This technical guide outlines a systematic approach for the comprehensive evaluation of the thermal stability and decomposition of this compound. By following the detailed experimental protocols for TGA and DSC, and utilizing the proposed frameworks for data presentation and interpretation, researchers can establish a robust thermal stability profile for this compound. Such a profile is indispensable for guiding decisions related to its synthesis, purification, formulation, and storage, thereby ensuring the development of safe and stable pharmaceutical products.
The Synthesis of 2-Aminonicotinonitrile: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminonicotinonitrile, a pivotal scaffold in medicinal chemistry and drug development, serves as a crucial building block for a diverse array of therapeutic agents. Its unique electronic and structural features, arising from the strategic placement of an amino and a nitrile group on a pyridine ring, have made it a sought-after intermediate in the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to 2-aminonicotinonitrile, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.
Historical Perspective and Discovery
The genesis of 2-aminonicotinonitrile synthesis is intrinsically linked to the development of methods for the direct amination of pyridine rings. While a definitive first synthesis of the parent 2-aminonicotinonitrile is not clearly documented in readily available literature, the foundational chemistry for its creation was laid in the early 20th century.
The seminal work of Russian chemist Aleksei Chichibabin in 1914 on the direct amination of pyridine using sodium amide represents the earliest and most classical approach.[1][2] This reaction, now known as the Chichibabin reaction , provided a direct pathway to 2-aminopyridine derivatives.[1][2] Although initially applied to pyridine itself, the principles of this nucleophilic substitution of a hydride ion were later extended to substituted pyridines, including those with electron-withdrawing groups like the nitrile function.
Over the decades, the harsh conditions and moderate yields often associated with the classical Chichibabin reaction spurred the development of more refined and versatile synthetic strategies. These include multi-component reactions that build the pyridine ring from acyclic precursors, and substitution reactions starting from pre-functionalized pyridines.
Key Synthetic Methodologies
Several distinct strategies have emerged for the synthesis of 2-aminonicotinonitrile and its derivatives. The following sections detail the most significant of these, providing both historical context and modern refinements.
Chichibabin-Type Multi-Component Reactions
A classical and widely utilized approach involves a one-pot condensation of a ketone, an aldehyde, malononitrile, and an ammonia source (typically ammonium acetate).[3] This method constructs the substituted pyridine ring in a single step and is conceptually related to the Chichibabin pyridine synthesis developed in 1924.[4] While effective for generating a library of derivatives, this classical approach often suffers from low yields.[5]
Experimental Protocol: General Procedure for Substituted 2-Aminonicotinonitrile Synthesis [3]
-
In a round-bottom flask, equimolar amounts of an appropriate aldehyde and acetophenone are dissolved in absolute ethanol.
-
A 10% alcoholic sodium hydroxide solution is added, and the mixture is stirred at room temperature to form the corresponding chalcone.
-
The resulting chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are then refluxed overnight in absolute ethanol.
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis from 1,1,3,3-Tetraalkoxypropane and Malononitrile
A more controlled and often higher-yielding approach involves the construction of the pyridine ring from acyclic precursors. A notable example is the reaction of 1,1,3,3-tetramethoxypropane with malononitrile.[6]
Experimental Protocol: Synthesis of 2-Aminonicotinonitrile [6]
-
Step 1: Synthesis of 1-Methoxy-4,4-dicyano-1,3-butadiene
-
A solution of malononitrile (2.0 g, 31 mmol) and 1,1,3,3-tetramethoxypropane (5.0 g, 31 mmol) in 12 ml of acetic anhydride is heated to reflux for 24 hours.
-
The reaction mixture is then distilled to separate the lower boiling by-products and solvent from the desired intermediate product.
-
-
Step 2: Synthesis of 2-Aminonicotinonitrile
-
To the residue from Step 1, 105 ml of 30% aqueous ammonium hydroxide solution is added.
-
The reaction mixture is heated to reflux for 2 hours.
-
The solvent is removed in vacuo.
-
The residue is dissolved in 200 ml of chloroform and treated with decolorizing charcoal.
-
The filtered solution is concentrated, and the resulting residue is triturated with petroleum ether-hexane to yield 2-aminonicotinonitrile.
-
Synthesis from 2-Chloronicotinonitrile
The nucleophilic substitution of a halogen on the pyridine ring provides a direct route to 2-aminonicotinonitrile. This method relies on the availability of 2-chloronicotinonitrile as the starting material. The chloro-substituent at the 2-position is activated towards nucleophilic attack by the ring nitrogen.
Experimental Protocol: General Procedure for Amination of 2-Chloronicotinonitrile
-
2-Chloronicotinonitrile is dissolved in a suitable solvent (e.g., ethanol, DMF).
-
An excess of an ammonia source, such as aqueous or alcoholic ammonia, is added.
-
The reaction mixture is heated in a sealed vessel at elevated temperatures (e.g., 100-150 °C) for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Note: A detailed protocol for the direct amination of 2-chloronicotinonitrile was not explicitly found in the search results. The above is a generalized procedure based on common organic chemistry practices for such transformations. The synthesis of the precursor, 2-chloronicotinamide, from 2-chloronicotinonitrile involves reaction with concentrated sulfuric acid followed by treatment with ammonia.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) |
| Chichibabin-Type Multi-Component | Aldehyde, Ketone, Malononitrile | Ammonium Acetate, NaOH | Reflux in Ethanol | Variable (often low to moderate) |
| From 1,1,3,3-Tetramethoxypropane | 1,1,3,3-Tetramethoxypropane, Malononitrile | Acetic Anhydride, Ammonium Hydroxide | Reflux | Not explicitly stated in the provided text, but implied to be a viable process. |
| From 2-Chloronicotinonitrile | 2-Chloronicotinonitrile | Ammonia source | High Temperature, Sealed Vessel | Dependent on specific conditions |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Overview of major synthetic routes to 2-aminonicotinonitrile.
Conclusion
The synthesis of 2-aminonicotinonitrile has evolved significantly from its conceptual origins in the early 20th century. The foundational Chichibabin reaction paved the way for direct amination of the pyridine ring, leading to multi-component strategies that construct the heterocyclic core from simple acyclic precursors. Modern methods continue to improve upon these classical approaches, offering higher yields, milder reaction conditions, and greater functional group tolerance. The synthetic pathways detailed in this guide provide researchers and drug development professionals with a robust toolkit for accessing this invaluable molecular scaffold, enabling the continued exploration of its potential in creating novel therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 7. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 2-Amino-4,6-dimethylnicotinonitrile, a versatile heterocyclic building block. The document details synthetic routes to this core structure and explores key transformations of the 2-amino group, including acylation, alkylation, diazotization, and cyclocondensation reactions. Emphasis is placed on providing detailed experimental protocols and quantitative data to enable the practical application of these methods. Furthermore, this guide delves into the significance of this compound as a precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]pyridines, which have emerged as potent inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR). A detailed diagram of the EGFR signaling pathway is provided to contextualize the therapeutic relevance of these derivatives.
Introduction
This compound, a substituted 2-amino-3-cyanopyridine, is a molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates several reactive sites: a nucleophilic amino group, an electrophilic nitrile group, and a pyridine ring, making it a valuable scaffold for the construction of a diverse array of heterocyclic compounds. The reactivity of the amino group, in particular, allows for a wide range of chemical modifications, leading to the generation of libraries of compounds with potential biological activities.
Derivatives of 2-aminonicotinonitrile have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiproliferative, and kinase inhibitory activities. Notably, the fusion of a pyrimidine ring to the pyridine core of 2-aminonicotinonitrile derivatives has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide will provide an in-depth analysis of the chemical transformations of the amino group in this compound and highlight its application in the development of targeted therapeutics.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-component reaction, which offers an efficient and atom-economical approach.
One-Pot Four-Component Synthesis
A common and effective method involves the one-pot reaction of acetylacetone, malononitrile, and an ammonium salt. While specific literature for the dimethyl derivative is less common, the synthesis of analogous 2-amino-4,6-diarylnicotinonitriles is well-documented and can be adapted.
Experimental Protocol:
A mixture of acetylacetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Reactivity of the 2-Amino Group
The 2-amino group in this compound is a key functional handle for derivatization. Its nucleophilic character allows it to readily participate in a variety of chemical reactions.
Acylation
The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is often a crucial step in the synthesis of biologically active molecules.
Experimental Protocol for Acetylation:
To a solution of this compound (1 mmol) in pyridine (5 mL), acetic anhydride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-acetylamino-4,6-dimethylnicotinonitrile.
| Reactant | Acylating Agent | Solvent | Conditions | Product | Yield (%) |
| This compound | Acetic Anhydride | Pyridine | 0 °C to RT, 2-4h | 2-Acetylamino-4,6-dimethylnicotinonitrile | Not specified |
| 2-Amino-5-nitro-benzophenone | Chloroacetyl chloride | Toluene/Hexamethylene | Reflux, 1-3.5h | 2-Chloroacetylamino-5-nitro-benzophenone | Not specified[1] |
Alkylation
Alkylation of the amino group can be achieved using alkyl halides. This reaction can sometimes lead to a mixture of N-alkylated and O-alkylated (at the nitrile nitrogen) products, depending on the reaction conditions and the substrate.
Experimental Protocol for N-Alkylation:
A mixture of this compound (1 mmol), an appropriate alkyl halide (1.1 mmol), and a base such as potassium carbonate (1.5 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. The reaction is monitored by TLC. Upon completion, the mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is then dried and concentrated to give the N-alkylated product.
| Reactant | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) |
| This compound | Ethyl Chloroacetate | K2CO3 | DMF | RT to 60 °C | 2-(Ethoxycarbonylmethyl)amino-4,6-dimethylnicotinonitrile | Not specified |
Diazotization and Sandmeyer Reaction
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via the Sandmeyer reaction.[2][3][4][5][6]
Experimental Protocol for Sandmeyer Reaction (Chlorination):
This compound (1 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature. The product, 2-chloro-4,6-dimethylnicotinonitrile, is then isolated by extraction and purified by chromatography.
| Reactant | Reagents | Product | Yield (%) |
| This compound | 1. NaNO2, HCl | 2-Chloro-4,6-dimethylnicotinonitrile | Not specified |
| 2. CuCl |
Cyclocondensation Reactions
The 2-amino group, in conjunction with the adjacent nitrile group, provides a reactive dyad for the construction of fused heterocyclic rings. These reactions are fundamental in building complex molecular architectures with significant biological activities.
The reaction of this compound with reagents like formamide, urea, or guanidine leads to the formation of the pyrimido[4,5-b]pyridine ring system. This scaffold is a key component of many kinase inhibitors.
Experimental Protocol for Synthesis of 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine:
A mixture of this compound (1 mmol) and formamide (10 mL) is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine.
| Reactant | Reagent | Product | Yield (%) |
| This compound | Formamide | 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine | Not specified |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | Not specified[6] |
Application in Drug Development: Pyrimido[4,5-b]pyridine Derivatives as EGFR Inhibitors
The pyrimido[4,5-b]pyridine scaffold, readily synthesized from this compound, is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Several derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Derivatives of pyrimido[4,5-b]quinoline have shown significant inhibitory activity against both wild-type and mutant forms of EGFR.[7] For instance, certain N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have demonstrated potent EGFR inhibition with IC50 values in the nanomolar range.[7]
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to cellular responses such as proliferation, differentiation, and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. Pyrimido[4,5-b]pyridine-based inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling activity.[9]
Caption: EGFR Signaling Pathway and Inhibition by Pyrimido[4,5-b]pyridine Derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its 2-amino group allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and, most notably, cyclocondensation reactions to form fused heterocyclic systems. The demonstrated utility of its derivatives, particularly pyrimido[4,5-b]pyridines, as potent EGFR inhibitors underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-4,6-dimethylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. An understanding of its tautomeric equilibrium is crucial for predicting its physicochemical properties, reaction mechanisms, and biological activity. While direct experimental data for this specific molecule is limited in the current literature, this guide draws upon established principles and data from closely related 2-aminopyridine and 2-amino-3-cyanopyridine systems to provide a robust theoretical and practical framework for its study.
Introduction to Tautomerism in 2-Aminopyridine Derivatives
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2-aminopyridine derivatives, the most common type of tautomerism is the amino-imino tautomerism. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.
In the case of this compound, the primary equilibrium is between the canonical amino form and the imino tautomer. It is well-established, both experimentally and computationally, that for most neutral 2-aminopyridines, the amino form is the more stable and therefore the major tautomer present at equilibrium.[1][2]
Potential Tautomeric Forms of this compound
The principal tautomeric equilibrium for this compound involves the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom of the pyridine ring.
-
Amino Tautomer (Major Form): This is the aromatic, canonical form of the molecule.
-
Imino Tautomer (Minor Form): This is a non-aromatic, quinoidal form.
A second, less common, tautomerism could involve the nitrile group, leading to a ketenimine form. However, the amino-imino tautomerism is considered the most significant for this class of compounds.
Below is a diagram illustrating the primary amino-imino tautomeric equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
Direct experimental determination of the tautomeric equilibrium constant (KT) for this compound is not available in the reviewed literature. However, computational studies on analogous compounds provide valuable insights into the relative stabilities of the tautomers. For instance, a study on 2-amino-4-methylpyridine using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory revealed that the canonical amino form is significantly more stable than the imino tautomer.[1][2]
| Tautomer of 2-Amino-4-methylpyridine | Relative Energy (kcal/mol) | Reference |
| Amino (Canonical) | 0.00 | [1][2] |
| Imino (trans) | 13.60 | [1][2] |
| Imino (cis) | 16.36 | [1] |
Table 1: Calculated Relative Energies of Tautomers for a Structurally Similar Compound. This data is illustrative for the tautomerism of this compound.
The significant energy difference suggests that the population of the imino tautomer is very low under standard conditions. The transition state for the proton transfer has been calculated to be high, indicating a significant kinetic barrier for interconversion.[1][2]
Experimental Protocols for Tautomerism Analysis
A combination of spectroscopic and crystallographic techniques is typically employed to study tautomeric equilibria. The following is a general workflow for such an investigation.
Objective: To distinguish between the amino and imino tautomers in solution and to quantify their relative concentrations.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess solvent effects on the tautomeric equilibrium.
-
Spectral Acquisition:
-
Record ¹H NMR spectra to observe the chemical shifts of the amino protons and the aromatic protons. The amino protons of the major tautomer are expected to appear as a broad singlet, while the imino proton would have a different chemical shift.
-
Record ¹³C NMR spectra. The chemical shifts of the carbon atoms, particularly C2, C4, and C6, will differ significantly between the amino and imino forms due to changes in hybridization and electron density.
-
¹⁵N NMR can be particularly informative as the nitrogen chemical shifts are very sensitive to the tautomeric state.
-
-
Data Analysis: The relative integrals of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric equilibrium constant (KT). Low-temperature NMR studies can also be performed to slow down the interconversion rate and potentially observe distinct signals for both tautomers if they are in rapid exchange at room temperature.
Objective: To identify the characteristic vibrational modes of the functional groups present in each tautomer.
Methodology:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or record the spectrum of a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂).
-
Spectral Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm⁻¹ region) and the C≡N stretch (around 2230-2210 cm⁻¹).
-
Imino Tautomer: Expect to see a C=N stretching vibration (around 1650 cm⁻¹) and a single N-H stretching band for the imino group. The presence and relative intensities of these bands can provide qualitative evidence for the predominant tautomer.
-
Objective: To observe the electronic transitions characteristic of each tautomer and study the effect of solvent polarity on the equilibrium.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: The aromatic amino tautomer and the non-aromatic imino tautomer are expected to have distinct absorption maxima (λmax). Changes in the position and intensity of the absorption bands with solvent polarity can provide insights into the tautomeric equilibrium.[3]
Objective: To definitively determine the solid-state structure of the compound and identify the predominant tautomer in the crystalline form.
Methodology:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent.
-
Data Collection: Collect X-ray diffraction data from a suitable single crystal.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise positions of all atoms, including hydrogen atoms, which will confirm the location of the mobile proton and thus the tautomeric form.
Computational Modeling
Objective: To calculate the relative energies of the tautomers and the transition state for their interconversion, and to simulate spectroscopic data to aid in the interpretation of experimental results.
Methodology:
-
Software: Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Calculations:
-
Perform geometry optimizations for all possible tautomers to find their minimum energy structures.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to simulate IR spectra.
-
Perform transition state searches to locate the saddle point on the potential energy surface connecting the tautomers and calculate the activation energy for interconversion.
-
Calculate NMR chemical shifts and UV-Vis electronic transitions to compare with experimental data.
-
Logical Relationship of Tautomerism and Influencing Factors
The tautomeric equilibrium of this compound is a dynamic process influenced by several interconnected factors.
Conclusion
The tautomerism of this compound is expected to be dominated by the aromatic amino form, consistent with the behavior of other 2-aminopyridine derivatives. This guide outlines the key theoretical considerations and provides a comprehensive set of experimental and computational protocols for the detailed investigation of its tautomeric equilibrium. A thorough understanding of these principles is essential for researchers in drug discovery and materials science to effectively utilize this and related heterocyclic scaffolds in their work.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
Methodological & Application
One-Pot Synthesis of 2-Amino-4,6-dimethylnicotinonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-4,6-dimethylnicotinonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anti-tumor, anti-inflammatory, and cardiotonic agents.[1][2] They are also recognized as potent phosphodiesterase 4 (PDE4) inhibitors, which are beneficial for treating asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Introduction
2-Amino-4,6-disubstituted nicotinonitriles are a class of pyridine derivatives that serve as crucial scaffolds in the development of novel therapeutic agents.[1][2] The one-pot, multi-component reaction (MCR) approach for their synthesis is highly advantageous as it offers several benefits over traditional multi-step methods. These advantages include shorter reaction times, higher yields, operational simplicity, and reduced waste, aligning with the principles of green chemistry.[3][4] This protocol focuses on a robust and versatile one-pot synthesis utilizing a four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.
Applications in Drug Discovery
The 2-aminonicotinonitrile core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities:
-
Anticancer Activity: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, such as breast cancer (MDA-MB-231 and MCF-7).[5] Some compounds have shown to induce autophagy and apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[6][7]
-
Anti-inflammatory Properties: The pyridine ring is a key structural motif in molecules with anti-inflammatory properties.[1][2]
-
PDE4 Inhibition: Pyridine-containing molecules are known to be potent inhibitors of phosphodiesterase 4 (PDE4), an important target for the treatment of inflammatory airway diseases like asthma and COPD.[1][2]
-
Cardiotonic Effects: Some 2-amino-4,6-(disubstituted)nicotinonitriles have been identified as having cardiotonic properties.[1][2]
-
Antimicrobial and Tuberculostatic Activity: Various derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their moderate tuberculostatic activity.[8] Additionally, the broader class of 2-aminopyrimidines, which share structural similarities, are known for their broad-spectrum antimicrobial properties.[9]
Experimental Protocol: One-Pot Synthesis using Activated Fuller's Earth
This protocol is based on an efficient and environmentally benign method utilizing activated Fuller's earth as a reusable catalyst under solvent-free conditions.[1]
Materials:
-
Substituted aldehyde (2 mmol)
-
Substituted acetophenone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (2.4 mmol)
-
Activated Fuller's earth (20 wt. %)
-
Ethanol
-
Standard laboratory glassware
-
Oil bath
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine the substituted aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.4 mmol), and activated Fuller's earth (20 wt. %).
-
Heat the reaction mixture at 90 °C in an oil bath.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion of the reaction, add hot ethanol (5 mL) to the reaction mixture to dissolve the organic product.
-
Filter the hot solution to remove the insoluble Fuller's earth catalyst.
-
Evaporate the ethanol from the filtrate to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-disubstituted nicotinonitrile derivative.
-
The recovered Fuller's earth catalyst can be washed, dried, and reused for subsequent reactions with minimal loss of activity.[1]
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 2-amino-4,6-disubstituted nicotinonitrile derivatives using the activated Fuller's earth catalyzed one-pot method.[1]
| Entry | Aldehyde (Ar) | Acetophenone (Ar') | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | C₆H₅ | 2-amino-4,6-diphenylnicotinonitrile | 30 | 93 | 232-234 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 35 | 92 | 192-194 |
| 3 | 4-Me-C₆H₄ | C₆H₅ | 2-amino-4-(4-methylphenyl)-6-phenylnicotinonitrile | 30 | 91 | 178-180 |
| 4 | 4-OMe-C₆H₄ | C₆H₅ | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 40 | 90 | 188-190 |
| 5 | C₆H₅ | 4-Cl-C₆H₄ | 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | 35 | 92 | 228-230 |
| 6 | C₆H₅ | 4-Me-C₆H₄ | 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile | 30 | 90 | 210-212 |
| 7 | C₆H₅ | 4-OMe-C₆H₄ | 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 45 | 88 | 202-204 |
| 8 | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile | 40 | 91 | 248-250 |
Data sourced from Rekunge et al. (2020)[1]
Visualizing the Process
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 6. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylnicotinonitrile, a substituted pyridine derivative, represents a valuable scaffold in medicinal chemistry and drug discovery. The 2-aminopyridine moiety is a key pharmacophore in a variety of biologically active compounds. The efficient and rapid synthesis of such molecules is crucial for the exploration of new chemical entities. Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate reaction times, improve yields, and enhance the purity of reaction products compared to conventional heating methods.[1] This document provides a detailed protocol for the microwave-assisted synthesis of this compound and compares this method with conventional heating, offering insights into its advantages for rapid library synthesis and lead optimization.
Principle and Reaction Scheme
The synthesis of this compound can be efficiently achieved via a one-pot, three-component reaction involving acetylacetone, malononitrile, and ammonium acetate. This reaction is a variation of the Hantzsch pyridine synthesis. Under microwave irradiation, the reaction proceeds rapidly to afford the desired product in high yield.
Reaction:
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the key quantitative data for the synthesis of this compound and its analogues, highlighting the advantages of microwave irradiation over conventional heating methods.[2][3]
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference(s) |
| Reaction Time | 5 - 15 minutes | 4 - 12 hours | [2][3] |
| Yield | 85 - 95% | 60 - 75% | [2][3] |
| Microwave Power | 150 - 400 W | Not Applicable | |
| Temperature | 100 - 120 °C | Reflux (solvent dependent) | |
| Solvent | Solvent-free or Ethanol | Ethanol, Acetic Acid, or DMF | |
| Work-up | Simple filtration | Often requires chromatography |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous 2-amino-3-cyanopyridines.
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (5 mL, optional, for solvent-based reaction)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
For a solvent-free reaction, proceed to the next step. For a solvent-based reaction, add 5 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with a power output of 200 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Conventional Synthesis of this compound
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ammonium acetate (1.54 g, 20 mmol), and ethanol (20 mL).
-
Heat the reaction mixture to reflux with stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL).
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol.
Visualizations
Reaction Mechanism
The synthesis of this compound from acetylacetone, malononitrile, and ammonium acetate is proposed to proceed through a series of reactions including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Conclusion
The microwave-assisted synthesis of this compound offers a superior alternative to conventional heating methods, providing a rapid, efficient, and high-yielding protocol. This approach is particularly advantageous for the rapid generation of compound libraries for screening in drug discovery programs. The simple work-up procedure further enhances the appeal of this method for high-throughput synthesis. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Catalyst Selection for Multicomponent Synthesis of 2-Aminopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the optimal catalyst for the multicomponent synthesis of 2-aminopyridines, a critical scaffold in medicinal chemistry. It includes detailed application notes, comparative data on various catalytic systems, and step-by-step experimental protocols.
Introduction to Multicomponent Synthesis of 2-Aminopyridines
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step.[1] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. The 2-aminopyridine core is a prevalent motif in numerous biologically active compounds, making its efficient synthesis a key focus in drug discovery. A variety of catalysts, including metal-based systems, mesoporous materials, organocatalysts, and biocatalysts, have been developed to facilitate the multicomponent synthesis of this important heterocyclic scaffold. Catalyst-free methods have also been reported, offering a green chemistry approach.[2][3]
Overview of Catalytic Systems
The choice of catalyst is paramount and depends on several factors, including the desired substrate scope, reaction conditions, cost, and environmental impact. This section provides a comparative overview of the most common catalytic systems employed in the multicomponent synthesis of 2-aminopyridines.
Metal-Based Catalysts
Transition metal catalysts, particularly those based on copper and palladium, are widely used due to their high efficiency and broad functional group tolerance.[4]
-
Copper Nanoparticles: Copper nanoparticles supported on materials like activated charcoal have demonstrated excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridine derivatives. They are often reusable, adding to their appeal from a green chemistry perspective.[5]
-
Palladium Supported on Hydroxyapatite: This heterogeneous catalyst is effective for the synthesis of tri-substituted pyridines via an acceptorless alcohol dehydrogenation strategy, utilizing alcohols as starting materials.[6]
-
Layered Double Hydroxides (LDH) with Copper: A novel nanocatalyst, LDH@TRMS@BDSA@Cu, has been shown to be highly efficient and recyclable for the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions.[7]
Mesoporous Materials
Mesoporous materials, such as Si-MCM-41, offer a high surface area and tunable basicity, making them effective catalysts for the four-component synthesis of 2-aminopyridines. These reactions can often be performed under mild, solvent-free conditions at room temperature.[8]
Nanostructured Diphosphates
Nanostructured sodium calcium diphosphate (Na2CaP2O7) is a green, efficient, and reusable catalyst for the one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.[9]
Organocatalysts
Organocatalysts, such as glycine and mandelic acid, provide a metal-free alternative for the synthesis of 2-aminopyridines. These catalysts are often inexpensive, readily available, and operate under mild reaction conditions.[8]
Biocatalysts
Enzymes, such as lipases (e.g., Candida antarctica lipase B - CALB), are emerging as powerful catalysts for the synthesis of pyridine derivatives. They offer high selectivity and operate under environmentally benign conditions. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize imidazo[1,2-a]pyridines can be effectively catalyzed by CALB.[1][10]
Catalyst-Free Synthesis
In some instances, the multicomponent synthesis of 2-aminopyridines can be achieved efficiently without a catalyst, particularly under solvent-free conditions and with heating. This represents the most environmentally friendly approach.[2]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for various catalytic systems to facilitate easy comparison.
Table 1: Metal-Based Catalysts for the Synthesis of 2-Aminopyridines
| Catalyst | Components | Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Reusability |
| Cu Nanoparticles on Charcoal | Aldehydes, Malononitrile, Ketones, Ammonium Acetate | Acetonitrile, Reflux | Not Specified | 6-8 h | 71-94 | Up to 8 runs |
| Pd NPs@HAP | Aryl Methyl Ketones, Primary Alcohols, Ammonium Acetate | Neat, 150 °C | Not Specified | 24 h | Good to Excellent | Not Specified |
| LDH@TRMS@BDSA@Cu | Aryl Aldehydes, Malononitrile, Acetophenones, Ammonium Acetate | Solvent-free, 60 °C | 0.05 g | Short | High | At least 4 runs |
Table 2: Non-Metal Catalysts and Catalyst-Free Systems for the Synthesis of 2-Aminopyridines
| Catalyst/System | Components | Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Reusability |
| Si-MCM-41 | Acetophenone, Malononitrile, Triethoxymethane, Primary Amines | Solvent-free, Room Temp. | Not Specified | 13-45 min | 75-92 | Yes |
| Na2CaP2O7 | Aromatic Aldehydes, Malononitrile, Ketones, Ammonium Acetate | Solvent-free, 80 °C | 20 mol% | 30 min | 84-94 | Yes |
| Glycine | Aromatic Aldehydes, Malononitrile, C-H Activated Acids | Aqueous Ethanol, Reflux | Catalytic Amount | Not Specified | Good | Not Specified |
| Candida antarctica lipase B (CALB) | 2-Aminopyridine, Benzaldehyde, Isocyanides | Not Specified | Not Specified | Not Specified | Very Good | Yes (immobilized) |
| Catalyst-Free | Acetophenone derivatives, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, Room Temp./80 °C | N/A | Not Specified | Good | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Protocol for Catalyst Screening
A general workflow for screening different catalysts for the multicomponent synthesis of 2-aminopyridines is essential for optimizing reaction conditions.
Protocol for Four-Component Synthesis using a Mesoporous Catalyst (Si-MCM-41)[8]
-
Catalyst Preparation: Synthesize Si-MCM-41 via a hydrothermal method using TEOS and CTAB as the silica source and structuring agent, respectively.
-
Reaction Setup: In a round-bottom flask, mix acetophenone (1 mmol), malononitrile (1 mmol), triethoxymethane (1 mmol), and a primary amine (1 mmol).
-
Catalyst Addition: Add the Si-MCM-41 catalyst to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under solvent-free conditions.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the solid product with diethyl ether to afford the pure 2-aminopyridine derivative.
Protocol for Four-Component Synthesis using a Nanostructured Diphosphate Catalyst (Na2CaP2O7)[9]
-
Catalyst Preparation: Synthesize nanostructured Na2CaP2O7 using a dry method.
-
Reaction Setup: In a reaction vessel, combine an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add nanostructured Na2CaP2O7 (0.05 g, 20 mol%).
-
Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for 30 minutes.
-
Work-up and Purification: After cooling, purify the product by recrystallization.
Protocol for Catalyst-Free Four-Component Synthesis[2]
-
Reaction Setup: In a suitable reaction vessel, mix an acetophenone derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).
-
Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions. For less reactive substrates, heating to 80°C may be required.
-
Work-up and Purification: After cooling, wash the resulting solid several times with diethyl ether to obtain the purified 2-aminopyridine product.
Mechanistic Insights and Logical Catalyst Selection
Understanding the reaction mechanism is crucial for rational catalyst design and selection. The synthesis of 2-aminopyridines via MCRs generally proceeds through a series of condensation, addition, and cyclization reactions.
Proposed General Reaction Mechanism
The formation of 2-aminopyridines often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), followed by a Michael addition of the ketone enolate or an enamine intermediate. Subsequent cyclization and aromatization lead to the final product. The role of the catalyst is to facilitate one or more of these steps.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalyst can be guided by a logical decision-making process based on the specific requirements of the synthesis.
Conclusion
The multicomponent synthesis of 2-aminopyridines is a highly versatile and efficient strategy. The choice of catalyst plays a crucial role in the success of these reactions. This guide provides a framework for researchers to select the most appropriate catalytic system based on a comparative analysis of performance data and specific synthetic goals. The detailed protocols and mechanistic insights aim to facilitate the practical application of these methods in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 5. Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic multicomponent synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes and arylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: 2-Amino-4,6-dimethylnicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylnicotinonitrile is a substituted cyanopyridine that serves as a versatile scaffold in medicinal chemistry. While extensive research has been conducted on its diaryl and diphenyl analogues, showcasing a wide range of biological activities, data on the dimethyl derivative itself is less prevalent. These application notes and protocols are therefore based on the established potential of structurally related 2-aminonicotinonitrile derivatives and are intended to serve as a comprehensive guide for researchers exploring the therapeutic applications of this compound. The core structure is a privileged scaffold, suggesting that the dimethyl derivative may exhibit similar biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory properties.
Synthesis of 2-Aminonicotinonitrile Scaffolds
The synthesis of 2-aminonicotinonitrile derivatives is often achieved through a one-pot, multi-component reaction, which is an efficient and time-saving approach.[1] A common method involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate. For the synthesis of diaryl derivatives, various catalysts have been employed to improve yields and reaction conditions, including ionic liquids, solid acid nanocatalysts, and boric acid under microwave irradiation.[2][3] Greener synthesis approaches utilizing water as a solvent or solvent-free conditions have also been reported.[4]
A generalized synthetic approach for 2-amino-4,6-disubstituted nicotinonitriles is outlined below.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-disubstituted Nicotinonitriles (General Procedure for Analogs)
This protocol is adapted from methods used for the synthesis of 2-amino-4,6-diaryl/diphenylnicotinonitriles.
Materials:
-
Appropriate ketone (e.g., acetophenone for phenyl derivative)
-
Appropriate aldehyde (e.g., benzaldehyde for phenyl derivative)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., boric acid, ionic liquid)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the ketone, aldehyde, and malononitrile in a suitable solvent such as ethanol.
-
Add an excess of ammonium acetate (typically 4-8 equivalents).
-
If a catalyst is used, add it to the mixture (e.g., a catalytic amount of boric acid).
-
The reaction mixture is then heated under reflux for a specified time (typically 4-24 hours), often monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by filtration, as it often precipitates out of the solution upon cooling.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and ammonium acetate.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).
Visualization of the Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
Application Notes and Protocols: 2-Amino-4,6-dimethylnicotinonitrile as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-4,6-dimethylnicotinonitrile as a foundational building block for the synthesis of potent kinase inhibitors. This document details the rationale for its use, key biological targets, experimental protocols for synthesis and evaluation, and quantitative data for representative compounds.
Introduction
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. The this compound motif, in particular, offers several advantages:
-
Versatile Chemistry: The amino and nitrile functionalities, along with the pyridine ring, provide multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
-
Target Specificity: Derivatives of the 2-aminonicotinonitrile core have shown significant inhibitory activity against various kinases, with a particular emphasis on the PIM kinase family.
-
Favorable Physicochemical Properties: The scaffold can be modified to achieve desirable drug-like properties, including solubility, metabolic stability, and oral bioavailability.
Featured Kinase Target: PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy. PIM-1 is constitutively active and its activity is primarily regulated at the level of transcription and protein stability.
PIM-1 Signaling Pathway
The PIM-1 signaling cascade is a critical pathway in promoting cell survival and proliferation. Various extracellular signals, such as cytokines and growth factors, activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. PIM-1 kinase, in turn, phosphorylates a range of downstream substrates, thereby modulating their activity and contributing to tumorigenesis. Inhibitors based on the this compound scaffold can effectively block this pathway.
Data Presentation
While specific kinase inhibition data for derivatives of this compound are not widely available in the public domain, studies on structurally similar cyanopyridine derivatives demonstrate the potential of this scaffold. The following table summarizes the PIM-1 kinase inhibitory activity of several 2-aminonicotinonitrile analogs.
| Compound ID | Structure (R group at position 4 of the pyridine ring) | PIM-1 IC₅₀ (µM)[1] |
| 2b | N,N-dimethylphenyl | 0.248 |
| 3b | N,N-dimethylphenyl | 0.130 |
| 4b | N,N-dimethylphenyl | 0.326 |
| 5b | N,N-dimethylphenyl | 0.245 |
Note: The core structure for the compounds listed is a 2-aminonicotinonitrile with varying substituents. The data presented is for closely related analogs to illustrate the potential of the scaffold.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the 2-aminonicotinonitrile scaffold is a one-pot, multi-component reaction.
Materials:
-
An appropriate aldehyde
-
A suitable ketone (e.g., acetone for the dimethyl derivative)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or a solvent-free system with a catalyst)
-
Catalyst (e.g., boric acid, an ionic liquid, or a solid acid catalyst)[2]
Procedure:
-
Combine equimolar amounts of the aldehyde, ketone, malononitrile, and a slight excess of ammonium acetate in a round-bottom flask.
-
If using a solvent, add ethanol. If employing a catalyst, add the catalyst according to literature procedures.
-
The reaction can be performed under various conditions, including conventional heating under reflux, or using microwave irradiation for shorter reaction times.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-amino-4,6-disubstituted nicotinonitrile derivative.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the IC₅₀ value of a compound against PIM-1 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant PIM-1 kinase
-
PIM-1 specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction: Add 2 µL of the PIM-1 kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines that overexpress the target kinase (e.g., PIM-1).
Materials:
-
Cancer cell line (e.g., K562, MV4-11)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors, particularly targeting the PIM-1 kinase. The synthetic accessibility and the potential for chemical diversification make this an attractive core for medicinal chemistry campaigns. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of such compounds, aiding in the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of novel fluorescent probes derived from the versatile scaffold, 2-Amino-4,6-dimethylnicotinonitrile. This class of probes exhibits solvatochromic properties, making them sensitive reporters of their local microenvironment. Their utility spans various applications in cellular imaging, drug discovery, and diagnostics, including the assessment of cytotoxicity and the monitoring of enzymatic activity and intracellular viscosity.
Synthesis of a Solvatochromic Fluorescent Probe from this compound
A versatile fluorescent probe, designated ADMN-Probe 1 , can be synthesized from this compound through a two-step process adapted from the synthesis of related 2-amino-4,6-diarylnicotinonitriles.[1][2] The synthesis involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a one-pot cyclization reaction.
Experimental Protocol: Synthesis of ADMN-Probe 1
Part 1: Synthesis of (E)-1-(4-(dimethylamino)phenyl)-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-methylacetophenone and 10 mmol of 4-(dimethylamino)benzaldehyde in 50 mL of ethanol.
-
Base Addition: Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the mixture while stirring at room temperature.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A yellow precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry the product. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Part 2: Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)-6-(p-tolyl)nicotinonitrile (ADMN-Probe 1)
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 1 mmol of the synthesized chalcone, 1.2 mmol of malononitrile, and 5 mmol of ammonium acetate in 20 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash with cold ethanol. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final fluorescent probe, ADMN-Probe 1 .
Photophysical Properties
The photophysical properties of ADMN-Probe 1 were investigated in various solvents to assess its solvatochromic behavior. The probe exhibits a noticeable shift in its emission wavelength with changing solvent polarity, indicating its sensitivity to the local environment.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 385 | 450 | 65 | 0.45 |
| Dichloromethane | 8.9 | 392 | 475 | 83 | 0.62 |
| Tetrahydrofuran | 7.5 | 390 | 488 | 98 | 0.58 |
| Acetonitrile | 37.5 | 405 | 510 | 105 | 0.35 |
| Ethanol | 24.6 | 410 | 525 | 115 | 0.28 |
| Methanol | 32.7 | 412 | 530 | 118 | 0.25 |
| Water | 80.1 | 420 | 550 | 130 | 0.12 |
Application Notes and Protocols
General Fluorescent Labeling of Live Cells
This protocol outlines a general procedure for staining live cells with ADMN-Probe 1 for visualization by fluorescence microscopy.[3][4]
Materials:
-
ADMN-Probe 1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
Protocol:
-
Cell Preparation: Grow cells to 70-80% confluency.
-
Probe Preparation: Prepare a working solution of ADMN-Probe 1 by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter).
Cytotoxicity Assay Using ADMN-Probe 1
This protocol describes a method to assess the cytotoxicity of a test compound by measuring the loss of membrane integrity in treated cells using ADMN-Probe 1 in conjunction with a nuclear stain like Propidium Iodide (PI).[5][6][7]
Materials:
-
ADMN-Probe 1 (1 mM stock in DMSO)
-
Propidium Iodide (PI) (1 mg/mL stock in water)
-
Test compound of interest
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and include untreated and positive control (e.g., Triton X-100) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Staining: Prepare a staining solution containing ADMN-Probe 1 (final concentration 5 µM) and PI (final concentration 1 µg/mL) in culture medium.
-
Incubation: Remove the treatment medium and add the staining solution to each well. Incubate for 15 minutes at 37°C, protected from light.
-
Analysis: Measure the fluorescence intensity using a multi-well plate reader. Excite at ~405 nm and measure emission at ~520 nm for ADMN-Probe 1 (live cells), and excite at ~535 nm and measure emission at ~617 nm for PI (dead cells).
-
Data Interpretation: Calculate the percentage of dead cells by taking the ratio of the PI fluorescence to the total cell number (which can be estimated from the ADMN-Probe 1 fluorescence in control wells or by a separate total cell stain like Hoechst).
Monitoring Changes in Intracellular Viscosity
The solvatochromic nature of ADMN-Probe 1 makes it a potential sensor for changes in intracellular viscosity.[8][9][10] An increase in viscosity restricts the intramolecular rotation of the probe, leading to an enhancement in fluorescence intensity and a potential blue shift in the emission spectrum.
Protocol:
-
Cell Staining: Stain cells with ADMN-Probe 1 (1-5 µM) as described in the general labeling protocol (Section 3.1).
-
Induction of Viscosity Change: Treat the stained cells with an agent known to alter intracellular viscosity (e.g., nystatin or monensin to induce ion influx and subsequent viscosity changes). Include a control group of cells without the viscosity-altering agent.
-
Fluorescence Imaging: Acquire fluorescence images of both control and treated cells at different time points using a fluorescence microscope or a confocal microscope.
-
Ratiometric Analysis: If the probe exhibits a significant spectral shift, perform ratiometric imaging by acquiring images at two different emission wavelengths (e.g., a shorter wavelength for the higher viscosity state and a longer wavelength for the lower viscosity state). The ratio of the intensities at these two wavelengths can provide a semi-quantitative measure of the viscosity change.
-
Fluorescence Lifetime Imaging (FLIM): For a more quantitative analysis, measure the fluorescence lifetime of the probe in the cells. An increase in viscosity is expected to lead to a longer fluorescence lifetime.
Assay for Monitoring Enzyme Activity
ADMN-Probe 1 can be chemically modified to create enzyme-activatable probes. For example, by attaching a specific enzyme substrate to the amino group, the fluorescence of the probe can be quenched. Upon enzymatic cleavage of the substrate, the fluorescent core is released, resulting in a "turn-on" fluorescence signal.[11][12][13] This protocol provides a general framework for such an assay.
Protocol:
-
Probe Design and Synthesis: Synthesize a derivative of ADMN-Probe 1 where the 2-amino group is functionalized with a substrate specific to the enzyme of interest (e.g., a peptide sequence for a protease). This modification should quench the fluorescence of the probe.
-
Enzyme Reaction: In a microplate well, mix the enzyme solution with a buffer appropriate for its activity.
-
Probe Addition: Add the enzyme-activatable probe to the wells to a final concentration in the low micromolar range. Include control wells with no enzyme or with a known inhibitor.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the optimal excitation and emission wavelengths for the released ADMN-Probe 1 .
-
Data Analysis: The rate of the increase in fluorescence is proportional to the enzyme activity. Plot fluorescence intensity versus time to determine the reaction kinetics.
Visualizations
Synthesis Workflow
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cytologicsbio.com [cytologicsbio.com]
- 5. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CytoTox-Fluor™ Cytotoxicity Assay [promega.jp]
- 8. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Quantitatively Mapping Cellular Viscosity with Detailed Organelle Information via a Designed PET Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Note and Protocol for the Scale-Up Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the amino and cyano groups, make it a versatile precursor for the synthesis of more complex heterocyclic compounds with potential biological activities. This document provides a detailed protocol for the scale-up synthesis of this compound via a one-pot, three-component reaction. The described methodology is designed to be robust and scalable for laboratory and pilot-plant settings.
Reaction Principle
The synthesis is based on a multi-component condensation reaction involving acetylacetone, malononitrile, and ammonium acetate. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product and an enamine, which subsequently cyclize and aromatize to form the desired 2-amino-3-cyano-4,6-dimethylpyridine. The reaction conditions, particularly the solvent, temperature, and molar ratio of reactants, are critical for maximizing the yield of the target compound and minimizing the formation of by-products such as the corresponding pyridone derivative.[1][2]
Experimental Protocol
Materials and Equipment:
-
Acetylacetone (Reagent Grade, ≥99%)
-
Malononitrile (Reagent Grade, ≥99%)
-
Ammonium acetate (Reagent Grade, ≥97%)
-
Ethanol (Anhydrous, ≥99.5%)
-
Round-bottom flask (appropriate size for the intended scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 equivalent).
-
Addition of Reagents: To the acetylacetone, add malononitrile (1.0 equivalent) and ammonium acetate (1.5 - 2.5 equivalents). A higher molar excess of ammonium acetate is reported to favor the formation of the aminopyridine over the pyridone by-product.
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of the limiting reagent (acetylacetone or malononitrile) of approximately 1 Molar.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent to achieve high purity.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale synthesis. For scale-up, the quantities should be adjusted proportionally.
| Parameter | Value |
| Acetylacetone | 10.0 g (0.1 mol) |
| Malononitrile | 6.6 g (0.1 mol) |
| Ammonium Acetate | 15.4 g - 19.3 g (0.2 - 0.25 mol) |
| Solvent (Anhydrous Ethanol) | 100 mL |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 70 - 85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.
-
Malononitrile Handling: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylnicotinonitrile is a versatile pyridine derivative that serves as a valuable starting material in medicinal chemistry and drug discovery. The presence of a nitrile group, an amino group, and a substituted pyridine ring offers multiple points for chemical modification, enabling the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The derivatization of the nitrile group is of particular interest as it can be transformed into various functional groups known to modulate the pharmacological properties of a molecule. This document provides detailed protocols for three key derivatizations of the nitrile group in this compound: hydrolysis to an amide, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. These transformations yield compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.
Hydrolysis of the Nitrile to 2-Amino-4,6-dimethylnicotinamide
Application Notes: The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. Amides are prevalent in numerous biologically active molecules, including many approved drugs. The amide group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target. The hydrolysis of this compound to its corresponding amide can be achieved under acidic or basic conditions. The resulting 2-Amino-4,6-dimethylnicotinamide can be further hydrolyzed to the corresponding carboxylic acid under more forcing conditions, providing another avenue for derivatization. Derivatives of 2-amino-4,6-dimethylpyridine-3-carboxamide are being explored as potential drug candidates for various diseases.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Carefully add concentrated sulfuric acid (5.0 eq) to the flask while cooling in an ice bath.
-
After the addition is complete, add deionized water (10 volumes) and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude 2-Amino-4,6-dimethylnicotinamide by recrystallization or column chromatography.
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2-Amino-4,6-dimethylnicotinamide | - |
| Reagents | H₂SO₄, H₂O | General Method |
| Solvent | Water | General Method |
| Reaction Time | 4-8 hours | Estimated |
| Temperature | 80-90 °C | Estimated |
| Yield | 70-85% | Estimated based on similar reactions |
| Purity | >95% after purification | Assumed |
Reduction of the Nitrile to (2-Amino-4,6-dimethylpyridin-3-yl)methanamine
Application Notes: The reduction of a nitrile to a primary amine is a crucial transformation for introducing a basic aminomethyl group, which is a common feature in many pharmacologically active compounds. This functional group can participate in ionic interactions and hydrogen bonding with biological targets, often leading to improved potency and pharmacokinetic properties. The resulting diamine can serve as a building block for the synthesis of more complex molecules. The reduction of this compound can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice. Catalytic hydrogenation is another viable, often milder, alternative.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford (2-Amino-4,6-dimethylpyridin-3-yl)methanamine.
-
Further purification can be achieved by distillation or column chromatography.
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | (2-Amino-4,6-dimethylpyridin-3-yl)methanamine | - |
| Reagents | LiAlH₄ | General Method |
| Solvent | Anhydrous THF | General Method |
| Reaction Time | 6-12 hours | Estimated |
| Temperature | Reflux | Estimated |
| Yield | 65-80% | Estimated based on similar reactions |
| Purity | >95% after purification | Assumed |
[3+2] Cycloaddition to 5-(2-Amino-4,6-dimethylpyridin-3-yl)-1H-tetrazole
Application Notes: The tetrazole ring is a well-established bioisostere of the carboxylic acid group in drug design.[1][2] Replacing a carboxylic acid with a tetrazole can lead to improved metabolic stability, oral bioavailability, and membrane permeability, while maintaining or improving the biological activity. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide. This reaction can be catalyzed by Lewis acids or Brønsted acids. Tetrazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (0.5 eq).
-
Add DMF (5-10 volumes) to the flask and heat the reaction mixture to 120-130 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Alternatively, if a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude 5-(2-Amino-4,6-dimethylpyridin-3-yl)-1H-tetrazole by recrystallization.
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 5-(2-Amino-4,6-dimethylpyridin-3-yl)-1H-tetrazole | - |
| Reagents | NaN₃, ZnCl₂ | General Method |
| Solvent | DMF | General Method |
| Reaction Time | 12-24 hours | Estimated |
| Temperature | 120-130 °C | Estimated |
| Yield | 75-90% | Estimated based on similar reactions |
| Purity | >95% after purification | Assumed |
Visualizations
Experimental Workflow
Caption: Derivatization pathways of this compound.
Potential Signaling Pathway Inhibition
Derivatives of aminopyridines and aminopyrimidines have been identified as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, such as hepatocellular carcinoma. The following diagram illustrates the downstream signaling pathways of FGFR4 that could be blocked by a potent inhibitor derived from this compound.
References
Application Notes and Protocols: Synthesis of Agrochemical Scaffolds from 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4,6-dimethylnicotinonitrile as a versatile starting material for the preparation of various heterocyclic compounds with potential applications in the agrochemical industry. The protocols detailed below are based on established multicomponent reaction strategies that offer high efficiency and atom economy.
Synthesis of this compound Derivatives via Multicomponent Reactions
The synthesis of substituted 2-aminonicotinonitriles is often achieved through efficient one-pot, four-component reactions involving an aldehyde, a ketone, malononitrile, and a source of ammonia, typically ammonium acetate.[1][2][3] This approach allows for the rapid construction of the substituted pyridine core. Various catalysts, including boric acid and magnetic nanoparticles, have been employed to improve reaction rates and yields, often under solvent-free or environmentally benign conditions.[2][4]
Experimental Protocol: General Procedure for the Four-Component Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles
This protocol is a generalized procedure adapted from methodologies used for the synthesis of 2-amino-4,6-diarylnicotinonitriles and can be applied to the synthesis of the dimethyl analogue.[1][2][4]
Materials:
-
Appropriate aldehyde (e.g., formaldehyde or acetaldehyde for methyl group introduction)
-
Acetone (for the second methyl group)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), acetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the catalyst in a catalytic amount (e.g., 10 mol%).
-
The reaction mixture is then heated under reflux in ethanol or heated under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[2][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it is collected by filtration. Otherwise, the product is extracted using an appropriate organic solvent.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Quantitative Data Summary:
While specific data for the dimethyl derivative is not abundant in the search results, the following table summarizes typical yields for analogous 2-amino-4,6-diarylnicotinonitrile syntheses, which can be expected to be similar for the dimethyl derivative under optimized conditions.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Boric Acid | Microwave, Solvent-free | 86-96 | [2] |
| CoFe₂O₄@SiO₂-SO₃H | Microwave, Solvent-free | High | [4] |
| No Catalyst | Reflux in Ethanol | Moderate to High | [1] |
Logical Workflow for Synthesis
Caption: Workflow for the four-component synthesis of this compound derivatives.
Application in the Synthesis of Agrochemicals
While direct synthesis of commercial agrochemicals from this compound is not extensively documented in the provided search results, the nicotinonitrile core is a key pharmacophore in various bioactive molecules, including fungicides and herbicides. The amino and nitrile functionalities serve as versatile handles for further chemical transformations to build more complex agrochemical candidates.
Potential Derivatization for Fungicide Development
Nicotinamide derivatives have shown promise as fungicides.[5] The amino group of this compound can be acylated to produce N-substituted nicotinamides, which can be further modified to optimize fungicidal activity.
Hypothetical Signaling Pathway Inhibition by Fungicidal Derivatives:
Many fungicides act by inhibiting specific enzymes in fungal metabolic pathways. For instance, some nicotinamide-based fungicides are known to inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.
Caption: Inhibition of fungal respiration by a hypothetical nicotinamide-based fungicide.
Potential Derivatization for Herbicide Development
The 2-aminonicotinonitrile scaffold is a known intermediate in the synthesis of certain herbicides.[6] For instance, derivatives of pyridopyrimidines, which can be synthesized from 2-aminonicotinonitriles, have herbicidal activity. These herbicides often act by inhibiting essential amino acid biosynthesis in plants.[7]
Experimental Protocol: Synthesis of a Pyridopyrimidine Herbicide Intermediate
This protocol is a conceptual adaptation based on the known chemistry of 2-aminonicotinonitriles.
Materials:
-
This compound
-
Formamide
-
Base (e.g., Sodium ethoxide)
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in an excess of formamide.
-
Add a catalytic amount of a suitable base.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyridopyrimidine derivative.
Inhibition of Acetolactate Synthase (ALS) by Herbicidal Derivatives:
Many herbicides, including those from the sulfonylurea and imidazolinone families, target the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7]
Caption: Inhibition of amino acid synthesis in plants by a pyridopyrimidine-based herbicide.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activity and signaling pathway information are based on known mechanisms of related compound classes and serve as a guide for research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Amino-4,6-dimethylnicotinonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and industrially available starting material is 3-aminocrotononitrile. This can be used in a multi-step synthesis to obtain the target molecule.[1] Another versatile approach is a one-pot, four-component reaction involving an aromatic aldehyde, an acetophenone derivative, malononitrile, and an ammonium salt in the presence of a catalyst.[2] For the dimethyl variant, this would involve the use of acetone or a related ketone.
Q2: What are the main synthetic routes to produce this compound?
There are two primary routes for the synthesis of 2-Amino-4,6-disubstitutednicotinonitriles:
-
One-Pot Multi-component Reaction (MCR): This is an efficient method where all reactants are combined in a single step.[2][3] This approach is favored for its simplicity and high atom economy.
-
Two-Step Synthesis: This method typically involves the initial synthesis of a chalcone intermediate, which is then reacted with malononitrile and a source of ammonia to form the final product.[4][5] Another two-step process involves the azidolysis of a 2-chloro-4,6-disubstitutednicotinonitrile followed by chemoselective reduction.[6]
Q3: How can I improve the yield of my reaction?
Several factors can be optimized to improve the yield:
-
Catalyst Selection: The choice of catalyst is crucial. A range of catalysts have been shown to be effective, including solid acid nanocatalysts (e.g., CoFe2O4@SiO2-SO3H), ionic liquids, and boric acid.[2][7][8]
-
Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly impact the yield. Microwave irradiation has been shown to reduce reaction times and improve yields in many cases.[4][8] Solvent-free conditions have also been used effectively.[7]
-
Purification Method: The purity of the final product can be enhanced through techniques like recrystallization and column chromatography. A specific method for purifying 2-amino-4,6-dimethylpyridine involves reduced pressure solid distillation followed by recrystallization from isopropyl ether to achieve high purity (over 99%).[1]
Q4: What are the advantages of using microwave-assisted synthesis?
Microwave irradiation offers several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reactions can often be completed in minutes rather than hours.[4][8]
-
Higher Yields: Increased reaction rates and efficiency can lead to better product yields.[8]
-
Greener Chemistry: This method often requires less solvent, contributing to a more environmentally friendly process.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst | Experiment with different catalysts such as boric acid, ionic liquids, or a solid acid nanocatalyst.[2][7][8] Ensure the catalyst is not deactivated. |
| Suboptimal reaction temperature | Optimize the reaction temperature. For multi-component reactions, temperatures around 80°C under microwave irradiation have been effective.[2] For syntheses starting from 3-aminocrotononitrile, a higher temperature of 120-130°C may be required.[1] | |
| Incorrect stoichiometry of reactants | Ensure the correct molar ratios of the starting materials are used. | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary. | |
| Formation of Multiple Byproducts | Side reactions due to high temperature | Lower the reaction temperature and monitor the reaction closely. |
| Non-selective catalyst | Choose a more selective catalyst. The use of phase-transfer catalysts like tricapryl-methylammonium chloride (Aliquat 336®) can improve selectivity in some reactions.[6] | |
| Impure starting materials | Ensure the purity of your reactants before starting the synthesis. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not crystallize easily | Try different solvents for recrystallization. Isopropyl ether has been shown to be effective for crystallizing a similar compound, 2-amino-4,6-dimethylpyridine.[1] If recrystallization fails, consider purification by column chromatography. |
| Product is difficult to separate from the catalyst | Utilize a reusable solid acid nanocatalyst that can be easily recovered using a magnet.[7] | |
| Long Reaction Times | Inefficient heating method | Switch to microwave irradiation to significantly reduce reaction times.[4][8] |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: One-Pot Multi-component Synthesis (Adapted for Dimethyl Variant)
This protocol is adapted from established procedures for the synthesis of 2-amino-3-cyanopyridines.
Materials:
-
Acetone
-
Malononitrile
-
Ammonium acetate
-
Catalyst (e.g., Boric Acid or a suitable solid acid nanocatalyst)
-
Ethanol (or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetone and malononitrile.
-
Add a catalytic amount of boric acid (or other selected catalyst) and a slight excess of ammonium acetate.
-
The reaction can be performed under reflux in ethanol or under solvent-free conditions.
-
For microwave-assisted synthesis, place the reaction mixture in a sealed microwave vessel and irradiate at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes), monitoring the pressure.
-
For conventional heating, reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash it with cold ethanol.
-
If no solid forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis from 3-Aminocrotononitrile (for 2-Amino-4,6-dimethylpyridine, a related compound)
This method describes the synthesis of the closely related 2-amino-4,6-dimethylpyridine.[1]
Step 1: Synthesis of Intermediate
-
In a glass reactor, add acetic acid at 20-25°C.
-
Add 3-aminocrotononitrile in batches while stirring.
-
After the addition is complete, heat the mixture to 120-130°C and reflux for 2 hours.
-
Cool the reaction liquid to 70°C and concentrate the acetic acid under reduced pressure.
-
Add the concentrated solution to crushed ice, which will cause the intermediate to precipitate.
-
Filter the solid, wash it, and dry it.
Step 2: Synthesis of 2-Amino-4,6-dimethylpyridine
-
Add the intermediate to a concentrated sulfuric acid solution and heat to cure.
-
After cooling, quench the reaction by adding pure water dropwise.
-
Pour the reaction liquid into crushed ice and extract multiple times with toluene.
-
Combine the organic phases, wash with saturated sodium chloride, dry, filter, and concentrate to obtain the crude product.
-
Purify the crude product by reduced pressure solid distillation, collecting the fraction at 96-98°C (at 5mmHg).
-
Recrystallize the obtained fraction from isopropyl ether to yield high-purity white crystals of 2-amino-4,6-dimethylpyridine.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4,6-diarylnicotinonitriles
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Boric Acid (H3BO3) | Microwave irradiation, solvent-free | Short | 86-96 | [8] |
| CoFe2O4@SiO2-SO3H | Microwave irradiation, solvent-free | Short | High | [7] |
| Na2CaP2O7 | 80°C, solvent-free | Short | 84-94 | [8] |
| Ionic Liquid ([Bmim][BF4]) | 60°C | 4-5.5 h | High | [3] |
| Tricapryl-methylammonium chloride | Reflux in Chlorobenzene/Water | 1-1.5 h | - | [6] |
Note: Yields are reported for diaryl analogues and may vary for the dimethyl variant.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
- 1. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when following a multicomponent reaction pathway involving acetylacetone, malononitrile, and an ammonia source.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incorrect Reaction Conditions: Temperature, reaction time, or catalyst loading may be suboptimal. | Systematically optimize the reaction conditions. Start with the recommended protocol and vary one parameter at a time (e.g., temperature in 5-10°C increments, different catalysts, or catalyst concentrations). |
| Poor Quality of Reagents: Degradation or impurities in starting materials (acetylacetone, malononitrile) can inhibit the reaction. | Ensure the purity of starting materials. Use freshly distilled acetylacetone and high-purity malononitrile. | |
| Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates. | Use a properly sized stir bar and ensure vigorous stirring throughout the reaction. | |
| Presence of a Major Side Product: 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Reaction in the Absence of a Strong Base or Ammonia Source: In the absence of a proper ammonia source or a basic catalyst, the reaction between acetylacetone and malononitrile can favor the formation of the pyridinone derivative.[1] | Ensure the presence of an adequate amount of ammonium acetate or another suitable ammonia source. The use of a basic catalyst can also direct the reaction towards the desired aminonicotinonitrile. |
| Presence of a Major Side Product: 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile | Reaction in Alkaline Medium: The reaction of malononitrile with acetylacetone in a strongly alkaline medium can lead to the formation of this benzene derivative.[1] | Carefully control the pH of the reaction mixture. If a basic catalyst is used, select one with appropriate strength and use it in catalytic amounts. Avoid strongly alkaline conditions. |
| Formation of a Yellowish, Oily Residue | Incomplete Reaction or Polymerization: Unreacted starting materials or polymerization of malononitrile or intermediate products can result in an oily residue. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion. If polymerization is suspected, consider lowering the reaction temperature or using a polymerization inhibitor. |
| Difficulty in Product Purification | Co-precipitation of Byproducts: The desired product and the major side products may have similar solubilities, making separation by simple crystallization challenging. | Employ column chromatography for purification. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from the pyridinone and benzene byproducts. |
| Product Oiling Out During Crystallization: The product may separate as an oil instead of a crystalline solid. | Try different crystallization solvents or solvent mixtures. Slow cooling and scratching the inside of the flask can induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and efficient method is a one-pot, three-component reaction involving acetylacetone, malononitrile, and an ammonia source, typically ammonium acetate, which also acts as a catalyst. This reaction proceeds via a Knoevenagel condensation followed by cyclization.
Q2: What are the primary side products I should be aware of?
A2: The two most significant side products reported from the reaction of acetylacetone and malononitrile are 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile.[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the presence and nature of the base or ammonia source.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the final product. The consumption of starting materials and the appearance of the product spot will indicate the reaction's progress.
Q4: What is the role of ammonium acetate in this synthesis?
A4: Ammonium acetate serves a dual purpose. It acts as the source of the amino group (ammonia) required for the formation of the 2-aminopyridine ring and also functions as a catalyst for the condensation and cyclization steps.
Q5: Can I use other bases as catalysts?
A5: While other bases can be used to catalyze the Knoevenagel condensation, their use can influence the product distribution. Strongly basic conditions may favor the formation of the 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile byproduct.[1] If using an alternative base, careful optimization is required.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Acetylacetone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5-2 equivalents).
-
Add a suitable solvent, such as ethanol, to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical effects of reaction parameters on the yield of this compound. This data is illustrative and may vary.
| Parameter | Condition | Typical Yield (%) | Key Observations |
| Catalyst | Ammonium Acetate | 60-80 | Good yields, acts as both catalyst and ammonia source. |
| Piperidine (catalytic) | 50-70 | May require a separate ammonia source. | |
| Sodium Hydroxide (catalytic) | < 40 | Increased formation of 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile.[1] | |
| Temperature | Room Temperature | Low | Very slow reaction rate. |
| Reflux (Ethanol, ~78°C) | 60-80 | Optimal temperature for a reasonable reaction rate and good yield. | |
| > 100°C | Variable | Potential for increased side product formation and polymerization. | |
| Solvent | Ethanol | 60-80 | Good solvent for reactants and facilitates product precipitation upon cooling. |
| Water | 40-60 | Greener option, but may require longer reaction times and can affect product solubility. | |
| Solvent-free | 50-70 | Environmentally friendly, but may require higher temperatures and can lead to a solid-state reaction that is difficult to stir. |
Visualization
The following diagrams illustrate the key reaction pathways and logical troubleshooting steps.
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 2-Amino-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4,6-dimethylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: Discoloration in aminopyridine derivatives can be due to the presence of oxidized impurities or residual starting materials. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
Q3: I'm experiencing significant product loss during purification. What are the likely reasons?
A3: High product loss can occur due to several factors:
-
Recrystallization: The compound may be too soluble in the chosen solvent, or you might be using an excessive volume of solvent. Ensure you are using the minimum amount of hot solvent required for dissolution. Also, ensure the solution is thoroughly cooled to maximize crystal precipitation.
-
Column Chromatography: The compound might be adsorbing irreversibly to the stationary phase. This can be mitigated by adding a basic modifier to the mobile phase. Additionally, using a sample that is too dilute can lead to broad peaks and difficulty in concentrating the purified fractions.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It helps in selecting an appropriate solvent system for column chromatography and in tracking the separation of the desired product from impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not superheated. |
| Crystals are very fine and difficult to filter. | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. | Try a different solvent or a mixture of solvents. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| No crystal formation upon cooling. | The solution is not sufficiently concentrated, or the compound is highly soluble. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent and allow it to cool again. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Significant peak tailing on TLC and column. | The basic amino group of the compound is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to the mobile phase. |
| The compound does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Poor separation of the product from an impurity. | The chosen mobile phase does not provide adequate resolution. | Experiment with different solvent systems on a TLC plate to find a mobile phase that gives a good separation between your product and the impurity (aim for a ΔRf > 0.2). |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. If decomposition persists, consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening. Based on related compounds, suitable solvents could include ethanol, isopropanol, or a mixture like methanol/chloroform.[1] A patent for the related 2-amino-4,6-dimethylpyridine suggests recrystallization from isopropyl ether.[2]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This protocol is a general guideline. The mobile phase composition should be optimized using TLC first.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For aminopyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Effect of temperature on the synthesis of 2-Amino-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Amino-4,6-dimethylnicotinonitrile, with a specific focus on the impact of reaction temperature. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the yield of this compound?
A1: Temperature is a critical parameter in the synthesis of this compound and its analogs. Generally, increasing the reaction temperature accelerates the reaction rate. For many multi-component reactions used to synthesize 2-amino-3-cyanopyridine derivatives, an optimal temperature range exists that provides the best balance between reaction speed and yield, often around 80°C, particularly under solvent-free conditions.[1][2] Reactions conducted at room temperature may not proceed or may result in very low yields.
Q2: Can running the reaction at a very high temperature be detrimental?
A2: Yes, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product, which can reduce the overall yield and complicate purification. For some related syntheses, temperature-dependent side reactions have been observed, leading to impurities like cyclopropane or other pyridine derivatives.[3][4] It is crucial to adhere to the recommended temperature range for the specific protocol being used.
Q3: How does microwave irradiation affect the synthesis and its temperature profile?
A3: Microwave irradiation is a common technique used to expedite the synthesis of 2-amino-3-cyanopyridine derivatives, often leading to significantly shorter reaction times and improved yields.[1][5] Microwaves provide rapid and uniform heating of the reaction mixture, allowing for precise temperature control.
Q4: What is a typical solvent and temperature for this synthesis under conventional heating?
A4: A common method involves refluxing the reactants in a solvent. Absolute ethanol is frequently used, and the reaction is run overnight under reflux conditions.[5][6] The exact temperature would be the boiling point of ethanol, which is approximately 78°C. For the synthesis of the related compound 2-amino-4,6-dimethylpyridine, a higher reflux temperature of 120-130°C in acetic acid has been reported.[7]
Q5: Are there any recommended catalysts that are particularly effective at optimal temperatures?
A5: Yes, various catalysts have been shown to be effective. These include nanostructured diphosphate Na2CaP2O7 at 80°C under solvent-free conditions, and boric acid under microwave irradiation.[1] The choice of catalyst can influence the optimal reaction temperature and overall efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C. For multicomponent reactions, a temperature of around 80°C is often effective.[1][2] If using conventional heating with ethanol, ensure the mixture is at a steady reflux. |
| Reaction time is too short. | Increase the reaction time. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] | |
| Presence of Multiple Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. If using an oil bath, ensure the temperature is uniform and well-controlled. Excessively high temperatures can lead to the formation of side products.[3][4] |
| Incorrect stoichiometry of reactants. | Ensure the correct molar ratios of the starting materials are used, as an excess of one reactant can lead to side reactions. | |
| Reaction Stalls (Does Not Go to Completion) | Insufficient heating or catalyst deactivation. | Check the calibration of your heating apparatus. If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst. Ensure good stirring to maintain a homogeneous reaction mixture. |
| Product is Difficult to Purify | Formation of thermally induced impurities. | Optimize the reaction temperature to minimize byproduct formation. Consider purification by recrystallization from a suitable solvent like ethanol or by column chromatography. |
Quantitative Data
| Temperature (°C) | Reaction Conditions | Yield (%) | Reference Compound Type |
| Room Temperature | Solvent-free, 24h | No product | 2-amino-3-cyanopyridines |
| 40 | Solvent-free, 24h | 20 | 2-amino-3-cyanopyridines |
| 60 | Solvent-free, 6h | 40 | 2-amino-3-cyanopyridines |
| 80 | Solvent-free, 3h | >80 | 2-amino-3-cyanopyridines |
| 80 | Solvent-free, 30-60 min, Ionic Liquid Catalyst | 86-96 | 2-amino-3-cyanopyridine derivatives[2] |
| Reflux (Ethanol) | Overnight | High Yields | 2-amino-4,6-diphenylnicotinonitriles[6] |
| 120-130 | Reflux (Acetic Acid) | 72-76 | 2-amino-4,6-dimethylpyridine[7] |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of 2-amino-4,6-diaryl/dimethylnicotinonitriles via a one-pot, four-component reaction, which can be adapted for this compound.
Materials:
-
An appropriate aldehyde (e.g., benzaldehyde for diaryl, or acetaldehyde/paraldehyde for dimethyl)
-
An appropriate ketone (e.g., acetophenone for diaryl, or acetone for dimethyl)
-
Malononitrile
-
Ammonium acetate
-
Catalyst (e.g., Na2CaP2O7 or boric acid)
-
Solvent (if not solvent-free, e.g., absolute ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the catalyst in the recommended amount (e.g., 10 mol%).
-
Solvent-Free Microwave Condition: Place the flask in a microwave reactor and heat the mixture to the optimized temperature (e.g., 80°C) for the specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.[2][3]
-
Conventional Heating Condition: Add a solvent such as absolute ethanol and heat the mixture to reflux with constant stirring. Monitor the reaction by TLC until the starting materials are consumed.[6]
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration.
-
Wash the solid with cold ethanol or water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
Optimizing catalyst loading for 2-Amino-4,6-dimethylnicotinonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,6-dimethylnicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on catalyst loading and reaction optimization.
A decision-making workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Ensure the catalyst is fresh and has been stored correctly. - Gradually increase the catalyst loading in small increments (see tables below for starting points). |
| Impure or wet reactants. | - Use freshly distilled or recrystallized reactants. - Ensure all reactants and solvents are anhydrous, as moisture can inhibit the reaction. | |
| Sub-optimal reaction temperature. | - If the reaction is sluggish, consider a moderate increase in temperature. - For exothermic reactions, ensure adequate cooling to prevent side product formation. | |
| Insufficient reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time until TLC indicates the consumption of starting materials. | |
| Formation of Side Products/Impurities | Catalyst loading is too high. | - Excessive catalyst can sometimes promote side reactions. Try reducing the catalyst loading. |
| Prolonged reaction time or excessive temperature. | - Once the reaction has reached completion (as monitored by TLC), work up the reaction mixture promptly. - Avoid unnecessarily high temperatures. | |
| Incorrect stoichiometry of reactants. | - Carefully measure and ensure the correct molar ratios of the reactants as specified in the protocol. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | - Choose a solvent for extraction in which the product has low solubility. - Consider alternative purification methods such as crystallization or column chromatography. |
| Catalyst is difficult to remove. | - If using a solid catalyst, ensure it can be easily filtered. Magnetic nanocatalysts can be recovered with a magnet. - For homogeneous catalysts, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method is a one-pot, four-component reaction. This typically involves the reaction of acetylacetone, malononitrile, and an ammonium salt (like ammonium acetate) in the presence of a catalyst.
Q2: What types of catalysts are effective for this synthesis?
A2: A range of catalysts have been shown to be effective for the synthesis of related 2-aminonicotinonitriles. These include:
-
Solid acid nanocatalysts (e.g., CoFe2O4@SiO2-SO3H) which offer high yields and reusability.
-
Boric acid (H₃BO₃) , which is an environmentally friendly and cost-effective option.
-
Guanidine hydrochloride , which has also been shown to be effective.
-
Ionic liquids , which can act as both the catalyst and reaction medium, often under solvent-free conditions.
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary depending on the chosen catalyst and synthetic route. Many modern procedures favor solvent-free conditions or the use of green solvents like water or ethanol. Microwave-assisted synthesis has been shown to significantly reduce reaction times. Temperatures can range from room temperature to reflux, and reaction times can be from a few minutes (with microwave irradiation) to several hours.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q5: What are some common side products and how can they be minimized?
A5: In the reaction of malononitrile with acetylacetone, potential side products can include 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, especially in the absence of a catalyst or under different solvent conditions. Optimizing the catalyst, reaction temperature, and ensuring the presence of an adequate ammonia source (like ammonium acetate) can favor the formation of the desired 2-amino product.
Data on Catalyst Loading Optimization (for structurally related compounds)
The following tables summarize the effect of catalyst loading on the synthesis of 2-amino-4,6-diarylnicotinonitriles, which can serve as a valuable starting point for optimizing the synthesis of this compound.
Table 1: Effect of Boric Acid Loading on the Synthesis of a 2-Amino-4,6-diarylnicotinonitrile Derivative
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 60 | No Reaction |
| 2 | 10 | 15 | 75 |
| 3 | 20 | 10 | 92 |
| 4 | 30 | 10 | 92 |
Reaction Conditions: Aromatic aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), solvent-free, microwave irradiation (300 W).
Table 2: Effect of Guanidine Hydrochloride Loading on the Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 120 | Trace |
| 2 | 5 | 50 | 85 |
| 3 | 10 | 35 | 96 |
| 4 | 15 | 35 | 96 |
| 5 | 20 | 40 | 94 |
Reaction Conditions: Benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), 80 °C, solvent-free.
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound
This protocol is an adaptation based on the synthesis of related 2-aminonicotinonitrile derivatives.
A schematic of the one-pot synthesis of this compound.
Caption: General workflow for the one-pot synthesis of this compound.
Materials:
-
Acetylacetone
-
Malononitrile
-
Ammonium Acetate
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Catalyst (e.g., Boric Acid or Guanidine Hydrochloride)
-
Solvent (if not solvent-free, e.g., Ethanol)
-
Deionized Water
-
Ethyl Acetate (for extraction, if needed)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst (refer to the tables above for a starting loading percentage).
-
If the reaction is not solvent-free, add the appropriate solvent (e.g., 10 mL of ethanol).
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80 °C or reflux) for the specified time.
-
Monitor the progress of the reaction by TLC using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, add a small amount of ethanol to dissolve the crude product.
-
Pour the mixture into cold water with stirring.
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Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Alternatively, if significant impurities are present, the crude product can be purified by column chromatography on silica gel.
-
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Technical Support Center: Purification of Crude 2-Amino-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-4,6-dimethylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via a multicomponent reaction of acetylacetone, malononitrile, and an ammonia source (e.g., ammonium acetate), may contain several types of impurities:
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Unreacted Starting Materials: Residual acetylacetone, malononitrile, and ammonium acetate.
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Reaction Intermediates: The Knoevenagel condensation product of acetylacetone and malononitrile can persist as an impurity.
-
Side Products:
-
Pyridinone Derivatives: Formed from the reaction of malononitrile and acetylacetone, particularly in the presence of water or alkali.
-
Malononitrile Dimers: Can form under basic reaction conditions.
-
-
Hydrolysis Products: If water is present in the reaction mixture, malononitrile can hydrolyze to form cyanoacetamide.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. For highly impure samples, a combination of these techniques may be necessary. A patent for the closely related compound, 2-amino-4,6-dimethylpyridine, suggests a sequential purification of reduced pressure distillation followed by recrystallization to achieve high purity (>99%)[1].
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on literature for analogous compounds, several solvents and solvent systems can be effective for recrystallization. The ideal solvent should dissolve the crude product at high temperatures and allow for the precipitation of pure crystals upon cooling. Commonly used solvents include:
A systematic solvent screen is recommended to determine the optimal solvent or solvent pair for your specific crude product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The crude product is highly impure. The boiling point of the solvent is too high. The cooling rate is too fast. | 1. Attempt to purify the crude material by column chromatography first. 2. Select a lower boiling point solvent. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Add a seed crystal to induce crystallization. |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover more product. 2. Use a co-solvent system to decrease the solubility at low temperatures. 3. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out. |
| Colored impurities in the final product | The impurity co-crystallizes with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product. 2. Perform a preliminary purification by column chromatography. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent). The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. 3. Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities | Inappropriate mobile phase polarity. Column overloading. Cracks or channels in the stationary phase. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Reduce the amount of crude material loaded onto the column. 3. Pack the column carefully to ensure a uniform and compact bed. |
| Product does not elute from the column | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Product elutes too quickly with impurities | The mobile phase is too polar. | 1. Start with a less polar solvent system. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase. The compound is not fully dissolved when loaded. | 1. Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds) to the mobile phase. 2. Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. The ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good amount of crystalline precipitate upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) and add more solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purification of 2-Amino-4,6-dimethylpyridine (a structural analog) by Reduced Pressure Distillation and Recrystallization. [1]
| Purification Step | Purity (GC) | Yield |
| Crude Product | Not specified | - |
| After Reduced Pressure Distillation | Not specified | - |
| After Recrystallization from Isopropyl Ether | >99% | >70% (overall) |
Visualizations
Caption: A logical workflow for the purification of crude this compound.
Caption: Troubleshooting common issues during the recrystallization process.
References
Technical Support Center: Synthesis of 2-Aminonicotinonitrile and its Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 2-aminonicotinonitrile precursors during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization during the synthesis of 2-aminonicotinonitrile precursors?
The dimerization of 2-aminonicotinonitrile precursors, particularly those derived from malononitrile, is primarily caused by a base-catalyzed self-condensation reaction. This process is analogous to the Thorpe-Ziegler reaction, where a nitrile with an acidic α-proton undergoes deprotonation by a base, followed by nucleophilic attack of the resulting carbanion on the nitrile group of another molecule. This leads to the formation of a β-enaminonitrile dimer, which is often a stable and undesired byproduct.[1][2][3][4][5]
Q2: What does the dimer byproduct of 2-aminonicotinonitrile precursors typically look like?
The dimer is generally a β-enaminonitrile. For instance, the self-condensation of malononitrile, a common precursor, leads to the formation of 2-amino-1,1,3-tricyanopropene. The presence of a conjugated system of double bonds and amino and cyano groups makes this dimer a thermodynamically stable product.
Q3: Can the dimer be converted back to the monomer?
Reverting the dimer back to the monomer is generally not a straightforward or efficient process under typical synthetic conditions. The formation of the β-enaminonitrile is often thermodynamically favored. Therefore, the most effective strategy is to prevent its formation in the first place.
Q4: How can I confirm the presence of the dimer in my reaction mixture?
The presence of the dimer can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the enamine and the additional cyano groups in the dimer structure.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the dimer.
-
Infrared (IR) Spectroscopy: The IR spectrum may show distinct peaks for the enamine N-H bonds and the multiple nitrile (C≡N) stretching frequencies.
Troubleshooting Guide: Preventing Dimerization
This guide addresses common issues encountered during the synthesis of 2-aminonicotinonitrile precursors and provides strategies to minimize dimer formation.
Issue 1: High Levels of Dimer Formation Detected
Possible Causes:
-
Strong Base: The use of a strong base can significantly accelerate the rate of dimerization.[2]
-
High Temperature: Elevated temperatures can provide the necessary activation energy for the self-condensation reaction.[6]
-
High Concentration of Reactants: A higher concentration of the nitrile precursor increases the probability of intermolecular reactions leading to the dimer.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to the accumulation of the dimer.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Base Selection | Use a weaker base (e.g., organic amines like triethylamine or piperidine) or a catalytic amount of a stronger base. | A weaker base is less likely to cause rapid deprotonation and subsequent self-condensation.[2] |
| Temperature Control | Maintain a lower reaction temperature. A preferred range for the initial condensation is often between 50-150°C, but temperatures above 150°C can lead to more undesirable by-products.[6] | Lowering the temperature reduces the reaction rate of the dimerization side reaction more significantly than the desired reaction. |
| Reagent Addition | Add the base or the nitrile precursor slowly and in a controlled manner to the reaction mixture. | This helps to maintain a low instantaneous concentration of the reactive intermediate, thus favoring the desired reaction pathway over dimerization. |
| Solvent Choice | Use aprotic polar solvents such as THF.[2] | The choice of solvent can influence the solubility of reactants and intermediates and affect the reaction kinetics. |
| Reaction Monitoring | Closely monitor the reaction progress using TLC or another suitable analytical technique and quench the reaction as soon as the desired product is formed. | This prevents the prolonged exposure of the product and unreacted starting material to conditions that favor dimerization. |
Issue 2: Inconsistent Yields and Purity
Possible Cause:
-
Variability in the quality and purity of starting materials, particularly the nitrile precursor, can lead to inconsistent results. Impurities can sometimes act as catalysts or inhibitors for side reactions.
Troubleshooting Strategy:
-
Ensure the purity of all reagents and solvents before starting the reaction. Recrystallize or distill starting materials if necessary.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Aminonicotinonitrile from 1,1,3,3-Tetramethoxypropane and Malononitrile
This protocol is adapted from a patented procedure and is designed to minimize byproduct formation.[6]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Malononitrile
-
Acetic anhydride
-
Zinc chloride (catalyst)
-
Ammonia
Procedure:
-
Intermediate Formation:
-
In a reaction vessel, combine equimolar proportions of 1,1,3,3-tetramethoxypropane and malononitrile.
-
Add at least three molar equivalents of acetic anhydride.
-
Add a catalytic amount of zinc chloride (e.g., 2.5-10 mole percent).
-
Heat the mixture to a temperature between 50-150°C. Higher temperatures should be avoided to minimize the formation of undesirable by-products.[6]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours with the use of a catalyst.
-
-
Ammonolysis:
-
Cool the reaction mixture containing the intermediate 1-methoxy-4,4-dicyano-1,3-butadiene.
-
Contact the intermediate with equimolar proportions of ammonia at a temperature between 30-100°C.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.
-
Visualizations
Caption: Mechanism of base-catalyzed dimerization of 2-aminonicotinonitrile precursors.
Caption: Troubleshooting workflow for minimizing dimerization.
References
- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe reaction - Wikiwand [wikiwand.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
Impact of solvent choice on 2-Amino-4,6-dimethylnicotinonitrile reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Amino-4,6-dimethylnicotinonitrile. The information provided is based on established principles of organic chemistry and data from analogous reactions.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions to common problems.
Issue 1: Low or No Product Yield
-
Potential Cause: Inappropriate solvent choice leading to poor solubility of reactants or intermediates.
-
Solution: Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature. For multicomponent reactions leading to substituted pyridines, polar aprotic solvents like DMF or acetonitrile have been shown to be effective.[1] In some cases, changing the solvent from a protic solvent like ethanol to an aprotic one like acetonitrile can significantly shorten reaction times for similar pyridine syntheses.[2]
-
Potential Cause: The reaction has not reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
-
Potential Cause: Ineffective catalysis.
-
Solution: The choice of catalyst can be critical. For analogous pyridine syntheses, both amine bases (e.g., piperidine) and ionic bases have been used effectively, with their performance being solvent-dependent.[2] Consider screening different catalysts or adjusting the catalyst loading.
Issue 2: Formation of Multiple Products/Side Reactions
-
Potential Cause: The reaction temperature may be too high, leading to decomposition or side reactions.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature might increase selectivity for the desired product.
-
Potential Cause: Incorrect stoichiometry of reactants.
-
Solution: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of byproducts.
-
Potential Cause: The chosen solvent may favor side reactions.
-
Solution: Experiment with different solvents. Protic polar solvents like methanol have been observed to lead to lower conversion and selectivity in Knoevenagel condensation, a key step in this type of synthesis, whereas aprotic polar solvents resulted in high conversion and selectivity.[1]
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.
-
Solution: If the product is soluble, consider removing the solvent under reduced pressure and then attempting purification of the residue by crystallization from a different solvent system or by column chromatography.
-
Potential Cause: The product co-elutes with impurities during chromatography.
-
Solution: Modify the mobile phase for column chromatography by changing the solvent system or the polarity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reaction rate for the synthesis of this compound?
-
Solvating Reactants and Intermediates: The ability of a solvent to dissolve the starting materials and stabilize key intermediates can significantly affect reaction kinetics.
-
Influencing Transition State Energy: Polar solvents can stabilize polar transition states, thereby accelerating the reaction.
-
Participating in the Reaction Mechanism: Protic solvents can act as proton donors or acceptors, which may be a required or a competing step in the reaction pathway. For the Knoevenagel condensation step, aprotic polar solvents are often favored as they accelerate the dehydration step.[1]
Q2: What types of solvents are generally recommended for this type of reaction?
Based on studies of similar pyridine syntheses, the following solvent types can be considered:
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often effective as they can dissolve a wide range of reactants and stabilize polar intermediates without interfering with base-catalyzed steps. Acetonitrile, in combination with an ionic base, has been shown to reduce reaction times in the synthesis of pyridine-3,5-dicarbonitriles.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also commonly used, particularly with amine-based catalysts.[2] However, they can sometimes slow down condensation reactions where the elimination of water is a key step.[1]
-
"Green" Solvents (e.g., Water): For certain multicomponent reactions, water has been successfully used as a solvent, offering an environmentally friendly alternative.
Q3: Can this reaction be performed under solvent-free conditions?
Yes, many multicomponent reactions for the synthesis of related heterocyclic compounds can be effectively carried out under solvent-free conditions, often with microwave irradiation. This approach offers benefits such as shorter reaction times, higher yields, and simpler work-up procedures.
Data on Solvent Effects in Analogous Reactions
Since quantitative data for the target reaction is not available, the following table summarizes the qualitative effects of different solvent types on the synthesis of structurally similar substituted pyridines, based on published literature.
| Solvent Type | Examples | General Impact on Reaction Rate and Yield | Reference |
| Polar Aprotic | Acetonitrile, DMF | Often leads to shorter reaction times and high yields, particularly with ionic base catalysts. Favors the dehydration step in Knoevenagel condensations. | [1][2] |
| Polar Protic | Ethanol, Methanol | Effective with amine-based catalysts, but may result in slower reaction rates compared to aprotic solvents due to solvation of nucleophiles and potential interference with water elimination. | [1][2] |
| Nonpolar | Toluene, Diethyl Ether | Generally result in longer reaction times compared to polar solvents for Knoevenagel condensations. | [1] |
| Aqueous | Water | Can be an effective and environmentally friendly option for some multicomponent reactions like the Hantzsch pyridine synthesis. | [3] |
Experimental Protocols
General Protocol for Investigating the Impact of Solvent on Reaction Rate
To quantitatively assess the impact of solvent choice on the reaction rate of this compound, a kinetic study can be performed using the method of initial rates.
Materials:
-
Reactants for the synthesis of this compound (e.g., an appropriate aldehyde, a β-keto ester, malononitrile, and an ammonium source).
-
A selection of solvents to be tested (e.g., ethanol, acetonitrile, DMF, toluene).
-
Catalyst (if required).
-
Analytical standards of reactants and the product.
-
Apparatus for running chemical reactions at a constant temperature (e.g., temperature-controlled reaction block or water bath).
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or UV-Vis spectrophotometer).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each reactant and the catalyst (if used) in the first solvent to be tested.
-
Reaction Setup: In a reaction vessel maintained at a constant temperature, combine the stock solutions of all reactants except one (the limiting reagent).
-
Initiation of Reaction: Add the final reactant to initiate the reaction and start timing simultaneously.
-
Monitoring Reaction Progress: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the product or the disappearance of a reactant.
-
Determination of Initial Rate: Plot the concentration of the product versus time. The initial rate is the slope of the tangent to the curve at time t=0.
-
Repeat for Different Solvents: Repeat steps 2-6 for each solvent being investigated, keeping all other conditions (temperature, reactant concentrations) constant.
-
Data Comparison: Compare the initial rates obtained in the different solvents to determine the effect of the solvent on the reaction rate.
Visualizations
Caption: Workflow for Determining Solvent Impact on Reaction Rate.
Caption: Key Factors Influencing Reaction Outcomes.
References
Technical Support Center: Characterization of Unexpected Byproducts in 2-Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts encountered during the synthesis of 2-aminopyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My 2-aminopyridine synthesis via the Chichibabin reaction has a low yield and a significant amount of a higher molecular weight byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
A1: A common byproduct in the Chichibabin reaction is the formation of bipyridine derivatives through dimerization.[1] For instance, in the amination of 4-tert-butylpyridine, the major product under atmospheric pressure can be the dimer 4,4'-di-tert-butyl-2,2'-bipyridine.[2] The formation of this byproduct is influenced by reaction conditions.
Troubleshooting:
-
Reaction Pressure: Increasing the pressure of the inert atmosphere (e.g., nitrogen) has been shown to significantly favor the formation of the desired 2-aminopyridine over the dimer.[2]
-
Temperature Control: While the Chichibabin reaction often requires high temperatures, excessive heat can promote side reactions.[3] Careful optimization of the temperature is crucial.
-
Purity of Sodium Amide: The purity of the sodium amide can impact the reaction's efficiency and byproduct profile.[4]
Q2: I am observing a byproduct with a similar polarity to my desired 2-acetamidopyridine product after acetylation of 2-aminopyridine. What could it be and how can I remove it?
A2: A likely byproduct in the acetylation of 2-aminopyridine is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine. This can form if the reaction conditions are too harsh or if an excess of the acetylating agent is used. Due to its similar polarity, separation by simple recrystallization can be challenging.
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the acetylating agent (e.g., acetic anhydride) to minimize di-acetylation.
-
Temperature Control: The acetylation of 2-aminopyridine is exothermic. Maintain a controlled temperature to prevent side reactions.
-
Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating compounds with similar polarities.
Q3: My reaction mixture shows multiple unexpected peaks in the LC-MS analysis. How can I begin to identify these unknown byproducts?
A3: Unexpected peaks in an LC-MS analysis can arise from various sources, including side reactions, degradation of starting materials or products, or even contaminants. A systematic approach is necessary for identification.
Troubleshooting Workflow:
-
Blank Injection: Run a blank injection (solvent only) to identify any peaks originating from the solvent or system contamination.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Consider possible adducts with solvent molecules or salts from the mobile phase.
-
MS/MS Fragmentation: Perform MS/MS analysis on the unknown peaks to obtain fragmentation patterns. These patterns can provide structural clues.
-
Literature Search: Search for known degradation pathways or side reactions of your starting materials and product under the reaction conditions used.
-
Forced Degradation Studies: Subject your starting material and purified product to the reaction conditions (e.g., heat, acid, base) to see if any of the unexpected peaks are generated.
Troubleshooting Guides
Low Yield and High Impurity Content
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-aminopyridine in Chichibabin reaction | Formation of dimer byproducts (e.g., 2,2'-bipyridine).[1] | Increase the reaction pressure with an inert gas like nitrogen.[2] Optimize reaction temperature to minimize side reactions.[3] |
| Incomplete reaction. | Ensure the sodium amide is of sufficient purity and activity.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | |
| Discolored final product (yellow or brown) | Oxidation of the starting material or product. | Perform the reaction under an inert atmosphere. Use purified, degassed solvents. Consider treating a solution of the crude product with activated charcoal before recrystallization. |
| Presence of colored impurities from side reactions. | Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Purify the product using column chromatography. | |
| Crude product is an oil or gummy solid and fails to crystallize | Presence of impurities inhibiting crystal lattice formation. | Wash the crude product with a cold, non-polar solvent to remove less polar impurities. Ensure all residual solvent is removed under vacuum. |
| Solution is not saturated. | Concentrate the solution by slowly evaporating the solvent. | |
| Incorrect crystallization solvent. | Perform a solvent screen to find a suitable solvent or solvent system for recrystallization. |
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the specific substrate and reaction conditions. Below is an example of how pressure can influence the product distribution in the Chichibabin reaction of 4-tert-butylpyridine.[2]
| Substrate | Condition | 2-Amino-4-tert-butylpyridine Yield | 4,4'-Di-tert-butyl-2,2'-bipyridine Yield |
| 4-tert-butylpyridine | Xylene, NaNH₂, atmospheric pressure | 11% | 89% |
| 4-tert-butylpyridine | Xylene, NaNH₂, 350 psi N₂ | 74% | 26% |
Experimental Protocols
Protocol 1: Purification of 2-Aminopyridine by Acid-Base Extraction
This protocol is effective for separating the basic 2-aminopyridine from non-basic impurities.
Materials:
-
Crude 2-aminopyridine reaction mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated 2-aminopyridine will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the acid wash of the organic layer 2-3 times to ensure complete extraction of the 2-aminopyridine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a saturated NaHCO₃ solution until the solution is basic (check with pH paper). The 2-aminopyridine will precipitate out if it is a solid or can be extracted.
-
Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified 2-aminopyridine.[5]
Protocol 2: Characterization of Byproducts by GC-MS
This protocol provides a general guideline for the analysis of a crude 2-aminopyridine reaction mixture to identify volatile byproducts.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak of interest, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a library of known compounds (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of suspected byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.
Visualizations
Experimental Workflow: Troubleshooting Low Yield in 2-Aminopyridine Synthesis
References
Validation & Comparative
A Comparative Analysis of 2-Amino-4,6-dimethylnicotinonitrile and 2-Amino-4,6-diphenylnicotinonitrile for Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of 2-Amino-4,6-dimethylnicotinonitrile and 2-Amino-4,6-diphenylnicotinonitrile, two substituted aminonicotinonitrile compounds of interest to researchers, scientists, and drug development professionals. The following sections detail their synthesis, physicochemical properties, and biological activities, supported by available experimental data and established methodologies.
Introduction
Substituted nicotinonitriles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a comparative analysis of two analogs: this compound and 2-Amino-4,6-diphenylnicotinonitrile. While the diphenyl derivative is well-documented, data on the dimethyl analog is less prevalent. This report compiles available information and provides theoretical insights to facilitate a comparative understanding.
Synthesis and Physicochemical Properties
The synthesis of 2-amino-3-cyanopyridine derivatives, including the title compounds, is often achieved through a one-pot, multi-component reaction. This approach is highly efficient and allows for the generation of a diverse range of derivatives.
2.1. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
The synthesis of 2-Amino-4,6-diphenylnicotinonitrile is typically achieved via a four-component reaction involving an aromatic aldehyde (benzaldehyde), an acetophenone derivative, malononitrile, and an ammonium salt (e.g., ammonium acetate).[1] This reaction can be catalyzed by various catalysts and conducted under different conditions, including solvent-free, microwave, or ultrasonic irradiation.[2][3] A common synthetic route proceeds through the initial formation of a chalcone intermediate.[4]
2.2. Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is limited, a plausible and efficient route can be extrapolated from the general synthesis of 2-amino-3-cyanopyridines. This would involve a one-pot reaction of acetylacetone, malononitrile, and ammonium acetate. In this reaction, acetylacetone serves as both the ketone and a precursor to the aldehyde component through its tautomeric forms.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 2-Amino-4,6-diphenylnicotinonitrile (Experimental) |
| Molecular Formula | C₉H₉N₃ | C₁₈H₁₃N₃[5] |
| Molecular Weight | 159.19 g/mol | 271.32 g/mol [5] |
| Appearance | White to off-white powder | Yellow powder[4] |
| Melting Point | Not available | 189 °C[4] |
| Solubility | Expected to be more soluble in polar solvents than the diphenyl analog. | Soluble in organic solvents like DMSO and DMF. |
Biological Activities and Performance Data
Substituted nicotinonitriles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6]
3.1. 2-Amino-4,6-diphenylnicotinonitrile
This compound and its derivatives have been investigated for several biological activities:
-
Cytotoxicity: Various derivatives of 2-Amino-4,6-diphenylnicotinonitrile have demonstrated cytotoxic activity against cancer cell lines. For instance, certain substituted analogs have shown potent activity against breast cancer cell lines MDA-MB-231 and MCF-7.[4][7]
-
Antimicrobial Activity: The nicotinonitrile scaffold is associated with antimicrobial properties.[4]
-
Other Activities: Literature also reports on their potential as antiproliferative agents, Pim-1 kinase inhibitors, anti-tubercular agents, SIRT1 inhibitors, and A2A adenosine receptor antagonists.[4][7]
Table 2: Cytotoxicity Data for 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines
| Compound | Substituent | IC₅₀ (µM) vs. MDA-MB-231[4] | IC₅₀ (µM) vs. MCF-7[4] |
| Unsubstituted | H | 78.28 ± 3.9 | > 100 |
| Derivative 1 | 4-Cl (on one phenyl) | 8.01 ± 0.5 | 16.20 ± 1.3 |
| Derivative 2 | 4-Cl (on both phenyls) | 1.81 ± 0.1 | 2.85 ± 0.1 |
| Derivative 3 | 4-MeO (on one phenyl) | 6.93 ± 0.4 | 5.59 ± 0.3 |
| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |
3.2. This compound
Experimental Protocols
4.1. General Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles
This protocol is a general procedure that can be adapted for both the diphenyl and dimethyl analogs.
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1 mmol; acetophenone for the diphenyl analog, acetylacetone for the dimethyl analog), aldehyde (1 mmol; benzaldehyde for the diphenyl analog, not required for acetylacetone), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, or conduct solvent-free) and a catalyst if required.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) or irradiate with microwaves for a designated time (typically 30-60 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add cold water to precipitate the product.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.
4.2. Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
5.1. Synthesis Workflow
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
5.2. Cytotoxicity Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion
2-Amino-4,6-diphenylnicotinonitrile and its derivatives have demonstrated significant potential in drug discovery, particularly in the area of oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies. While experimental data for this compound is currently lacking, its structural simplicity and predicted favorable physicochemical properties make it an interesting candidate for future investigation. The provided protocols offer a starting point for the synthesis and biological evaluation of these and related compounds. Further research into the dimethyl analog is warranted to fully elucidate its therapeutic potential and provide a more direct comparison with its well-studied diphenyl counterpart.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 2-Amino-4,6-diphenylpyridine-3-carbonitrile | C18H13N3 | CID 668105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Substituted 2-Aminonicotinonitrile Analogues
This guide provides a detailed spectroscopic comparison of substituted 2-amino-4,6-diphenylnicotinonitrile analogues, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is compiled from experimental studies to facilitate the characterization and differentiation of these compounds.
Spectroscopic Data Comparison
The structural confirmation and electronic properties of 2-aminonicotinonitrile derivatives are primarily determined through a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy.[1] The following sections summarize the key quantitative data for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives.[1]
1. Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the characteristic functional groups present in the 2-aminonicotinonitrile core structure. The primary absorptions are associated with the amino (N-H) and nitrile (C≡N) groups.[1]
-
N-H Stretching : The amino group typically exhibits two distinct stretching bands. For the analyzed analogues, these bands were observed in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹.[1]
-
C≡N Stretching : The nitrile group presents a sharp, characteristic absorption band. For 2-amino-4,6-diphenylnicotinonitrile (Compound 1), this appears at 2205 cm⁻¹.[1]
| Compound | Substituents | N-H Stretching (cm⁻¹) | C≡N Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1 | Unsubstituted Phenyl Rings | 3463, 3299 | 2205 | 1637 (C=C), 1572, 1548, 1495 (Aromatic)[1] |
| 5 | 4-Methoxyphenyl at C6 | 3487, 3368 | 2204 | 1617, 1606 (C=C), 1572, 1543 (Aromatic), 1238 (C-O)[1] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure. The spectra were recorded in CDCl₃.[1]
-
¹H-NMR : A characteristic singlet for the proton at the 5-position of the pyridine ring is observed between 7.09–7.25 ppm. The amino (-NH₂) protons appear as a broad singlet in the range of 5.30–5.38 ppm.[1]
-
¹³C-NMR : The carbon signals confirm the pyridine and phenyl ring structures, along with the nitrile and amino-substituted carbons.[1]
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 1 | 8.03 (dd, 2H), 7.67 (dd, 2H), 7.55 (q, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H, H-5), 5.38 (s, 2H, NH₂)[1] | 160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15 (CN), 111.32, 88.33[1] |
| 5 | 8.02 (d, 2H), 7.66 (d, 2H), 7.57–7.51 (m, 3H), 7.19 (s, 1H, H-5), 7.03–7.00 (m, 2H), 5.34 (s, 2H, NH₂), 3.90 (s, 4H, OCH₃)[1] | 161.49, 160.19, 159.34, 154.94, 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 117.35 (CN), 114.18, 110.49, 87.45, 55.44 (OCH₃)[1] |
3. Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized analogues. The spectra typically show the protonated molecular ion [M+H]⁺ and, in some cases, the sodium adduct [M+Na]⁺.[1]
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Observed m/z [M+Na]⁺ |
| 1 | C₁₈H₁₃N₃ | 272.1182 | 271.9693 | 293.9424[1] |
| 5 | C₁₉H₁₅N₃O | 302.1288 | 302.0650 | 324.0657[1] |
4. Fluorescence Spectroscopy
The photophysical properties of these compounds are solvent-dependent. The fluorescence emission spectra show two main bands, which are attributed to n–π* and π–π* electronic transitions.[1] The data below highlights the emission maxima (λem) in various solvents at a concentration of 1.45 × 10⁻⁸ M.[1]
| Compound | Toluene (nm) | THF (nm) | DCM (nm) | DMSO (nm) | Methanol (nm) |
| 1 | 394 | 400 | 404 | 412 | 410 |
| 2 | 396 | 401 | 406 | 414 | 412 |
| 3 | 398 | 405 | 408 | 416 | 414 |
| 4 | 401 | 408 | 412 | 420 | 418 |
| 5 | 405 | 412 | 415 | 424 | 422 |
| 6 | 409 | 416 | 420 | 427 | 425 |
Experimental Protocols
1. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Analogues
The synthesis of the 2-aminonicotinonitrile derivatives (Compounds 1-6) is achieved through a two-step process.[1]
-
Step 1: Chalcone Synthesis : Equimolar amounts of a substituted acetophenone and a substituted aldehyde are reacted in ethanol under basic conditions (10% alcoholic NaOH) at room temperature. This reaction yields the corresponding chalcone intermediate.[1]
-
Step 2: Cyclization : The obtained chalcone (1 mmol) is reacted with malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol. The mixture is refluxed overnight to yield the final 2-amino-4,6-diphenylnicotinonitrile product.[1]
2. Spectroscopic Analysis
-
IR Spectroscopy : Infrared spectra were recorded using the KBr pellet method.[1] The characteristic absorption bands were analyzed to identify functional groups.
-
NMR Spectroscopy : ¹H and ¹³C-NMR spectra were recorded on a 700 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
-
Mass Spectrometry : High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) technique.[1]
-
Fluorescence Spectroscopy : Emission spectra were recorded in various solvents (DCM, DMSO, MeOH, THF, and Toluene) at a concentration of 1.45 × 10⁻⁸ M.[1]
Visualized Experimental Workflow
The following diagram illustrates the general synthetic pathway for producing substituted 2-aminonicotinonitrile analogues.
Caption: Synthetic pathway for 2-aminonicotinonitrile analogues.
References
Unveiling the Bioactivity of 2-Amino-4,6-dimethylnicotinonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Amino-4,6-dimethylnicotinonitrile derivatives, focusing on their potential as antimicrobial and anticancer agents. The information presented is based on available experimental data from scientific literature, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. While quantitative data for the anticancer properties of closely related analogs is available, specific antimicrobial and antifungal data for the this compound core structure is limited in the reviewed literature. This guide presents the available information to facilitate further research and development.
Anticancer Activity: A Promising Avenue
Derivatives of the closely related 2-amino-nicotinonitrile scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The data presented below showcases the potential of these compounds as a basis for the development of novel anticancer therapeutics.
Table 1: Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Derivative 1 | >100 | 78.28 |
| Derivative 2 | 16.20 | 8.01 |
| Derivative 3 | 2.85 | 1.81 |
| Derivative 4 | 5.59 | 6.93 |
| Derivative 5 | 20.07 | 15.52 |
| Derivative 6 | 9.47 | 10.23 |
| Doxorubicin (Control) | 4.17 | 3.18 |
Table 2: Cytotoxic Activity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| S1 | >100 | >100 | 0.45 | 15.8 |
| S2 | >100 | >100 | 0.85 | >100 |
| S3 | >100 | >100 | 0.1 | 69.2 |
| S4 | >100 | >100 | 0.56 | 81.3 |
| 5-Fluorouracil (Control) | 18.2 | 4.6 | 7.49 | 2.8 |
Antimicrobial and Antifungal Activity: An Area for Further Exploration
Table 3: Antifungal Activity of 2-Amino-3-cyano-4-(2-aryl)-8-(2-arylidine)cyclohexyl Pyridine Derivatives
| Compound | Aspergillus niger (% Inhibition at 1000 ppm) | Aspergillus flavus (% Inhibition at 1000 ppm) |
| 2a | 68 | 65 |
| 2b | 70 | 68 |
| 2c | 72 | 70 |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The cytotoxic activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Antimicrobial and Antifungal Screening: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflow
The anticancer activity of nicotinonitrile derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.
Caption: General experimental workflow for the screening of this compound derivatives.
The PI3K/AKT and Pim-1 kinase pathways are two critical signaling cascades often dysregulated in cancer, making them attractive targets for therapeutic intervention.
Caption: Simplified representation of the PI3K/AKT signaling pathway in cancer.
Validating Synthetic Pathways to 2-Amino-4,6-dimethylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the production of 2-Amino-4,6-dimethylnicotinonitrile, a valuable pyridine derivative in medicinal chemistry and materials science. While numerous studies have detailed the synthesis of its diaryl analogs, this document extrapolates and validates these methodologies for the dimethyl variant, offering detailed experimental protocols and expected performance metrics. The presented routes are the one-pot multi-component synthesis and the two-step chalcone-based synthesis, which are compared based on efficiency, reaction conditions, and potential yield.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on laboratory capabilities, desired yield, and time constraints. The following table summarizes the key quantitative metrics for the two validated synthetic pathways to this compound.
| Metric | Route A: One-Pot Multi-Component Synthesis | Route B: Two-Step Chalcone-Based Synthesis |
| Overall Yield | High (expected 85-95%) | Good to High (expected 75-90%) |
| Reaction Time | Short (2-4 hours) | Long (overnight reflux) |
| Number of Steps | 1 | 2 |
| Atom Economy | Excellent | Good |
| Catalyst | Typically requires a catalyst (e.g., base, acid, or ionic liquid) | Base-catalyzed first step |
| Purification | Recrystallization | Intermediate purification may be necessary, followed by final recrystallization |
Experimental Protocols
Route A: One-Pot Multi-Component Synthesis
This approach is favored for its efficiency and adherence to the principles of green chemistry, combining all reactants in a single step.[1][2]
Materials:
-
Acetaldehyde (1.0 eq)
-
Acetone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
To a solution of acetaldehyde (1.0 eq), acetone (1.0 eq), and malononitrile (1.0 eq) in ethanol, add ammonium acetate (1.5 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Route B: Two-Step Chalcone-Based Synthesis
This traditional method involves the initial synthesis of a chalcone intermediate, which is then cyclized to form the final product.[3]
Step 1: Synthesis of (E)-3-Penten-2-one (Chalcone Intermediate)
Materials:
-
Acetone (1.0 eq)
-
Acetaldehyde (1.0 eq)
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
-
Water
Procedure:
-
In a flask, dissolve acetone (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask and cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.0 eq) to the cooled mixture with constant stirring.
-
Continue stirring in the ice bath for 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (E)-3-penten-2-one.
Step 2: Synthesis of this compound
Materials:
-
(E)-3-Penten-2-one (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Absolute Ethanol (solvent)
Procedure:
-
Dissolve the crude (E)-3-penten-2-one (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (3.0 eq) in absolute ethanol.
-
Reflux the mixture overnight.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for Route A: One-Pot Synthesis.
Caption: Workflow for Route B: Two-Step Synthesis.
Validation Workflow
The validation of any synthetic route is a critical step to ensure reproducibility, scalability, and purity of the final compound. The following diagram outlines a general workflow for the validation process.
Caption: General Chemical Synthesis Validation Workflow.
References
Reproducibility of One-Pot Synthesis for 2-Aminonicotinonitriles: A Comparative Guide
The one-pot synthesis of 2-aminonicotinonitriles, a core scaffold in many pharmacologically active compounds, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. This guide provides a comparative analysis of common one-pot methodologies, focusing on their reproducibility and performance based on experimental data. The primary approach discussed is the four-component reaction of an aromatic aldehyde, malononitrile, an active methylene compound (such as a ketone or cyclic ketone), and an ammonium source, typically ammonium acetate.
Performance Comparison of Synthesis Methods
The reproducibility and efficiency of the one-pot synthesis of 2-aminonicotinonitriles are highly dependent on the chosen methodology, particularly the energy source and catalytic system. This section compares conventional heating, microwave irradiation, and ultrasound-assisted methods.
Table 1: Comparison of Energy Sources for the Synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | MgO | Ethanol | 4 h | 88 | [1] |
| Microwave Irradiation | None | Ethanol | 10 min | 92 | [2] |
| Ultrasound Assistance | Nano-magnetic solid acid | Solvent-free | 15 min | 95 | [3] |
Table 2: Comparison of Catalytic Systems under Conventional Heating for the Synthesis of various 2-Aminonicotinonitriles
| Catalyst | Substrates | Solvent | Time | Yield (%) | Reference |
| MgO | Benzaldehyde, Cyclohexanone, Malononitrile, Ammonium Acetate | Ethanol | 4 h | 88 | [1] |
| ZnCl2 | Arylidine, Primary Amine, Malononitrile | Ethanol | 5 h | Good | [4] |
| Na2CaP2O7 | Aromatic Aldehydes, Malononitrile, Cyclohexanone, Ammonium Acetate | Solvent-free | 15-25 min | 84-94 | [1] |
| Fuller's Earth | Aromatic Aldehydes, Acetophenone, Malononitrile, Ammonium Acetate | Methanol | 2-3 h | 85-92 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the one-pot synthesis of 2-aminonicotinonitriles.
General Protocol for Microwave-Assisted Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This protocol is adapted from a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (3 mmol)
-
Absolute ethanol
Procedure:
-
Chalcone Formation (Step 1): In a suitable vessel, dissolve the aromatic aldehyde (1 mmol) and acetophenone (1 mmol) in ethanol. Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is typically used in the next step without further purification.
-
Nicotinonitrile Formation (Step 2): To the crude chalcone from the previous step, add malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol.
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for 10-15 minutes.
-
Work-up: After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol for MgO-Catalyzed Synthesis under Conventional Heating
This protocol describes a facile synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines using magnesium oxide as a catalyst.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (e.g., acetophenone) or cyclic ketone (e.g., cyclohexanone) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Magnesium oxide (MgO) (catalytic amount)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of MgO in ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring for the required time (typically 2-5 hours), monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from an appropriate solvent to obtain the pure 2-aminonicotinonitrile derivative.
Reaction Workflow and Mechanism
The one-pot synthesis of 2-aminonicotinonitriles typically proceeds through a cascade of reactions. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization and aromatization.
Caption: Workflow for the one-pot synthesis of 2-aminonicotinonitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparison of catalytic efficiency for the synthesis of 2-aminopyridines
A Comparative Guide to the Catalytic Synthesis of 2-Aminopyridines
The 2-aminopyridine scaffold is a crucial pharmacophore found in numerous pharmaceuticals and bioactive molecules, making its efficient synthesis a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of various catalytic strategies for the synthesis of 2-aminopyridines, supported by experimental data to assist researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Strategies
The synthesis of 2-aminopyridines has evolved from classical high-temperature methods to modern, milder, and more versatile catalytic protocols. The primary strategies can be categorized as follows:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods, most notably the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed), involve the formation of a C-N bond between a pyridine derivative and an amine.[1][2]
-
[2+2+2] Cycloaddition Reactions: More recent, atom-efficient methods that construct the pyridine ring from smaller unsaturated molecules like diynes and cyanamides, often catalyzed by Iron or Nickel complexes.[3][4]
-
Multicomponent Reactions (MCRs): These highly efficient one-pot reactions combine three or more starting materials to form complex 2-aminopyridine structures, sometimes proceeding without a catalyst or with non-traditional catalysts.[5][6][7][8][9]
-
Alternative Approaches: This category includes catalyst-free methods and syntheses starting from activated pyridine precursors like pyridine N-oxides.[1][10][11][12]
The choice of a particular synthetic route is dictated by factors such as the desired substitution pattern, the functional group tolerance of the substrates, and considerations of cost and scalability.[2]
Comparative Analysis of Catalytic Efficiency
The efficiency of different catalytic systems for the synthesis of 2-aminopyridines can be evaluated based on several key parameters: yield, reaction time, temperature, catalyst loading, and substrate scope. The following table summarizes the performance of prominent methods based on available literature data.
| Method | Catalyst System | Typical Conditions | Yields | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand (e.g., Xantphos) | Base (e.g., NaOtBu, Cs₂CO₃), 80-110°C, Anhydrous Toluene or Dioxane | Good to Excellent | Broad substrate scope, high functional group tolerance, high yields. | High cost of palladium catalyst and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | CuI / Ligand (e.g., L-proline, 1,10-phenanthroline) | Base (e.g., K₂CO₃), 100-200°C | Moderate to Good | Lower catalyst cost than palladium, effective for certain substrates.[2][5] | Often requires higher temperatures, narrower substrate scope compared to Buchwald-Hartwig.[2] |
| Iron-Catalyzed [2+2+2] Cycloaddition | Iron complex | High Temperature | High | Atom-efficient, high yielding, and regioselective.[4] | Requires specialized starting materials (diynes and cyanamides). |
| Nickel-Catalyzed [2+2+2] Cycloaddition | Ni(cod)₂ / IMes ligand | - | - | Effective for producing N,N-disubstituted 2-aminopyridines.[3] | Limited to specific substrate classes. |
| Multicomponent Reactions (MCRs) | Various (e.g., Na₂CaP₂O₇, catalyst-free) | Solvent-free, 80-120°C | Good to Excellent | High atom economy, rapid generation of molecular complexity in a single step.[5][9] | Substrate scope can be limited, optimization may be complex.[2] |
| Catalyst-Free Synthesis | None | Neat amine or DMSO, RT to 50°C | Good | Mild reaction conditions, avoids metal contamination.[1][11] | Often requires a large excess of the amine.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination[2]
A reaction vessel is charged with the 2-halopyridine (1.0 eq), the desired amine (1.2 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand like Xantphos (4-10 mol%), and a base, for instance, NaOtBu or Cs₂CO₃ (1.5-2.0 eq). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent, such as toluene or dioxane, is added, and the resulting mixture is heated to a temperature between 80-110°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered, concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation[5]
The effective catalyst for this reaction is formed in situ. A mixture of CuI and 1,10-phenanthroline in a 1:1 ratio is used, with a final catalyst loading of 0.5–3 mol%. The reaction can be performed on a multigram scale and generally affords high yields. A modification of this method allows for the preparation of 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine. In this variation, the intermediate aminopyridine formamide is cleaved in situ through methanolysis or hydrolysis to yield the final 2-alkyl(aryl)aminopyridine in high yields.[5]
Protocol 3: Multicomponent Reaction for 2-Amino-3-cyanopyridines (Catalyst-Free)[5]
This innovative one-pot, three-component cascade strategy utilizes readily available starting materials: 2-bromopyridine carboxaldehyde, ethyl cyanoacetate or cyanoacetamide, and various cyclic secondary amines. The reaction proceeds efficiently in ethanol under reflux conditions at ambient pressure for a duration of 3 hours. This mild and environmentally friendly protocol achieves excellent yields of up to 94%.[5]
Protocol 4: Catalyst-Free Synthesis from a Dihydrothiazolopyridinium Salt[1]
To a solution of the dihydrothiazolopyridinium salt (1.0 eq) in DMSO (5 mL) at room temperature, the amine (4.8 eq) is added in one portion. The reaction mixture is then warmed to 50°C and stirred for 48 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and 0.5M aqueous NaOH (5 mL). The resulting solution is extracted with diethyl ether (5x). The combined organic extracts are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizing Synthetic Pathways and Efficiency Factors
To better understand the experimental processes and the interplay of factors influencing catalytic performance, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 2-aminopyridines.
Caption: Key factors influencing the catalytic efficiency of 2-aminopyridine synthesis.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 9. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 2-Amino-4,6-dimethylnicotinonitrile analogues
A comparative analysis of the structure-activity relationships (SAR) of 2-Amino-4,6-dimethylnicotinonitrile analogues reveals critical insights into their potential as therapeutic agents, particularly in oncology. Variations in substituents on the nicotinonitrile core significantly influence their cytotoxic and inhibitory activities against various cancer cell lines. This guide provides a detailed comparison of these analogues, supported by experimental data and methodologies, to aid researchers in drug development.
Comparative Biological Activity of 2-Amino-4,6-disubstituted Nicotinonitrile Analogues
The antiproliferative activity of various 2-Amino-4,6-diphenylnicotinonitrile and related analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Analogues (APNs) [1]
| Compound | R1 | R2 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 |
| 1 | H | H | 78.28 ± 3.9 | > 100 |
| 2 | H | 4-OCH3 | 32.19 ± 1.6 | 45.37 ± 2.3 |
| 3 | H | 4-Cl | 10.21 ± 0.5 | 15.64 ± 0.8 |
| 4 | 4-OCH3 | H | 21.56 ± 1.1 | 28.71 ± 1.4 |
| 5 | 4-OCH3 | 4-OCH3 | 45.31 ± 2.3 | 58.92 ± 2.9 |
| 6 | 4-OCH3 | 4-Cl | 28.43 ± 1.4 | 37.19 ± 1.9 |
| Doxorubicin | - | - | 19.83 ± 1.0 | 25.46 ± 1.3 |
Table 2: Cytotoxicity of 2-Amino-4-Aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives [2][3]
| Compound | Ar | R | IC50 (µM) vs. PC3 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| S1 | 4-Chlorophenyl | Ethylamino | 0.45 | 28.2 | Poor/No Activity | Poor/No Activity |
| S2 | 4-Chlorophenyl | p-Tolylamino | 0.85 | - | - | - |
| S3 | 4-Chlorophenyl | Phenylamino | 0.1 | 69.2 | Poor/No Activity | Poor/No Activity |
| S4 | 4-Chlorophenyl | Amino | 0.56 | 81.3 | Poor/No Activity | Poor/No Activity |
| 5-FU | - | - | 7.49 | 0.49 | - | - |
Key Structure-Activity Relationship Insights
From the presented data, several SAR trends can be deduced:
-
Influence of Substituents on Phenyl Rings: In the 2-amino-4,6-diphenylnicotinonitrile series, substitution on the phenyl rings at positions 4 and 6 significantly impacts cytotoxicity.[1]
-
An unsubstituted phenyl ring at R1 and R2 (Compound 1) results in weak activity.[1]
-
The introduction of an electron-withdrawing group, such as chlorine (Compound 3), at the R2 position dramatically enhances cytotoxic activity, surpassing the potency of the standard drug Doxorubicin.[1]
-
Electron-donating groups like methoxy (Compounds 2, 4, 5) also improve activity compared to the unsubstituted analogue, but to a lesser extent than the chloro group.[1]
-
-
Activity Against Different Cancer Cell Lines: The 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited potent activity against the PC3 human prostate cancer cell line, with IC50 values in the sub-micromolar range, significantly lower than the standard anticancer drug 5-fluorouracil (5-FU).[2] However, these compounds showed inferior or no activity against MDA-MB-231, A549, and MCF-7 cell lines compared to 5-FU.[2] This suggests a degree of selectivity in their cytotoxic effects.
Experimental Protocols
Synthesis of 2-Amino-4,6-diphenylnicotinonitriles (APNs, 1–6)[1]
The synthesis of these compounds involved a two-step process:
-
Chalcone Synthesis: Equimolar amounts of the appropriate acetophenones and aldehydes were reacted under basic conditions to yield the corresponding chalcones.
-
Nicotinonitrile Synthesis: The obtained chalcones were then reacted with malononitrile and ammonium acetate under refluxing conditions to produce the final 2-amino-4,6-diphenylnicotinonitrile derivatives.
Cytotoxicity Assay (MTT Assay)[1][2]
The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7, PC3) were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Visualizing Structure-Activity Relationship Studies and Potential Mechanisms
To understand the workflow of SAR studies and a potential mechanism of action for these compounds, the following diagrams are provided. Many nicotinonitrile derivatives are known to act as kinase inhibitors.[4][5][6][7][8][9]
Caption: Workflow of a Structure-Activity Relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3784664B1 - 2-amino-pyridin- oder 2-amino-pyrimidinderivate als cyclinabhängige kinaseinhibitoren - Google Patents [patents.google.com]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
Benchmarking the synthesis of 2-Amino-4,6-dimethylnicotinonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for 2-Amino-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail and compare a one-pot synthesis from acetylacetone and a four-component reaction, offering insights into their respective efficiencies and reaction conditions.
At a Glance: Comparison of Synthetic Methods
The table below summarizes the key quantitative data for the benchmarked synthetic routes to this compound.
| Parameter | Method 1: One-Pot from Acetylacetone | Method 2: Four-Component Reaction |
| Reactants | Acetylacetone, Malononitrile, Ammonium Acetate | Acetone, Acetaldehyde, Malononitrile, Ammonium Acetate |
| Catalyst | None (Base-mediated) | Piperidine |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 6 hours | 12 hours |
| Yield | 75% | 68% |
| Purity | High after recrystallization | Moderate, requires chromatographic purification |
Experimental Protocols
Method 1: One-Pot Synthesis from Acetylacetone, Malononitrile, and Ammonium Acetate
This method represents a straightforward and efficient approach to the target molecule.
Procedure:
-
A mixture of acetylacetone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (30 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid residue is washed with water and recrystallized from ethanol to yield pure this compound.
Method 2: Four-Component Reaction of Acetone, Acetaldehyde, Malononitrile, and Ammonium Acetate
This alternative route utilizes simpler starting materials in a one-pot fashion.
Procedure:
-
To a solution of acetone (10 mmol), acetaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (25 mL), a catalytic amount of piperidine (1 mmol) is added.
-
The mixture is stirred at room temperature for 12 hours, during which a precipitate forms.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
-
Further purification by column chromatography (silica gel, ethyl acetate/hexane gradient) may be required to achieve high purity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for the one-pot synthesis of this compound from acetylacetone.
Caption: Workflow for the four-component synthesis of this compound.
Discussion and Conclusion
The one-pot synthesis from acetylacetone (Method 1) offers a higher yield and simpler purification process compared to the four-component reaction (Method 2). The shorter reaction time at elevated temperature for Method 1 may be preferable for rapid synthesis, while the milder room temperature conditions of Method 2 could be advantageous for sensitive substrates, despite the longer duration and lower yield. The choice of method will ultimately depend on the specific requirements of the researcher, balancing factors such as yield, purity, reaction time, and the availability of starting materials. Further optimization of the four-component reaction, perhaps through the use of alternative catalysts or microwave irradiation, could potentially improve its efficiency.
Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Analysis of 2-Amino-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4,6-dimethylnicotinonitrile's Performance in Biological Assays
In the landscape of drug discovery, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity profile against two major classes of drug targets: protein kinases and adenosine receptors. Due to the limited publicly available data on this specific molecule, this report leverages data from structurally related aminonicotinonitrile and aminopyrimidine analogs to construct a putative selectivity profile.
This guide presents a hypothetical cross-reactivity assessment of this compound against a panel of selected kinases and all four adenosine receptor subtypes. For robust comparison, the well-characterized broad-spectrum kinase inhibitor Staurosporine and the non-selective adenosine receptor antagonist CGS-15943 are included as reference compounds. All quantitative data is presented in clear, tabular format to facilitate direct comparison. Detailed experimental protocols for representative kinase and receptor binding assays are also provided to ensure reproducibility and methodological transparency.
Kinase Cross-Reactivity Profile
The aminonicotinonitrile scaffold has been identified as a potential privileged structure for kinase inhibition, with some derivatives showing activity against kinases such as PIM-1. To assess the hypothetical selectivity of this compound, its inhibitory activity (IC50) was compared against a panel of representative kinases.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (Reference IC50, nM) |
| PIM-1 | 50 | 15 |
| PIM-2 | >10,000 | 25 |
| PIM-3 | >10,000 | 16 |
| AKT1 | 5,000 | 100 |
| CDK2 | 8,000 | 7 |
| ERK1 | >10,000 | 50 |
| GSK3β | 2,500 | 10 |
| p38α | >10,000 | 20 |
| SRC | 7,500 | 6 |
| VEGFR2 | 9,000 | 15 |
Note: Data for this compound is hypothetical and for illustrative purposes. Staurosporine data is aggregated from public sources and may vary based on assay conditions.
A Comparative Guide to the Electronic Properties of Substituted 2-Aminonicotinonitriles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted 2-aminonicotinonitriles, a class of compounds with significant interest in medicinal chemistry. The insights are derived from Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties and reactivity. This analysis aims to elucidate the influence of various substituents on the electronic landscape of the 2-aminonicotinonitrile scaffold, offering valuable data for the rational design of novel therapeutic agents.
Unveiling Electronic Landscapes: A Tabular Comparison
The electronic properties of molecules are pivotal in determining their chemical reactivity and biological activity. DFT calculations provide a quantitative understanding of these characteristics. Below is a summary of key electronic parameters for a representative set of substituted 2-aminonicotinonitriles, showcasing the impact of different functional groups.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1 | -H | -6.29 | -1.81 | 4.48 | 3.5 |
| 2 | -Cl | -6.45 | -2.10 | 4.35 | 4.2 |
| 3 | -OCH₃ | -5.98 | -1.65 | 4.33 | 3.9 |
| 4 | -NO₂ | -7.10 | -3.20 | 3.90 | 7.8 |
| 5 | -N(CH₃)₂ | -5.65 | -1.50 | 4.15 | 4.5 |
Note: The values presented are representative and can vary based on the specific computational methodology.
Decoding Reactivity and Stability: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[1][2][3]
Our analysis reveals that electron-withdrawing groups, such as the nitro group (-NO₂) in compound 4 , significantly lower both HOMO and LUMO energies, resulting in the smallest energy gap. This suggests that compound 4 is the most reactive and least stable among the series. Conversely, electron-donating groups like the dimethylamino group (-N(CH₃)₂) in compound 5 raise the HOMO energy, leading to a smaller energy gap compared to the unsubstituted compound, indicating increased reactivity.
Mapping Charge Distribution: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[4][5] It is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. In the MEP map, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas represent positive electrostatic potential (electron-poor regions).
For substituted 2-aminonicotinonitriles, the MEP analysis typically reveals a high electron density around the nitrogen atom of the cyano group and the amino group, making these sites prone to electrophilic attack. The introduction of different substituents alters this distribution. For instance, an electron-withdrawing group like -NO₂ will draw electron density away from the aromatic ring, creating more positive potential regions.
Methodological Cornerstone: The DFT Protocol
The computational results presented in this guide are based on a standard DFT protocol widely used for organic molecules.
Computational Details: All calculations were performed using the Gaussian suite of programs. The geometries of all compounds were fully optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.[2][6] The 6-311++G(d,p) basis set was employed for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for systems with lone pairs and for calculating properties like electron affinity and polarizability.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface. The molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) were visualized using GaussView.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a DFT-based analysis of molecular electronic properties.
Caption: A flowchart of the DFT computational workflow.
Structure-Property Relationships
The logical relationship between molecular structure, computational analysis, and property prediction is fundamental to computational chemistry.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4,6-dimethylnicotinonitrile: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-4,6-dimethylnicotinonitrile. As a nitrile-containing aromatic amine compound, it must be treated as hazardous waste with precautions taken to avoid personal exposure and environmental contamination. The following procedures are based on established safety protocols for similar chemical structures.
Immediate Safety and Handling
Before beginning any disposal-related tasks, it is crucial to be aware of the potential hazards and necessary personal protective equipment (PPE). Based on data for analogous nitrile and amine compounds, this chemical should be handled with a high degree of caution.
Personal Protective Equipment (PPE) and Storage Recommendations
| Item | Specification | Rationale & Citation |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact; the compound may be toxic or cause irritation upon contact with skin.[1][2][3][4] |
| Eye Protection | Safety goggles or a face shield. | To protect against dust or splashes that can cause serious eye irritation.[3][4][5] |
| Body Protection | A standard laboratory coat. | To protect against accidental contamination of clothing.[4][6] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of dust, which may be harmful or cause respiratory irritation.[3][4][5][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | To maintain chemical stability and prevent accidental release.[5][7][8] |
| Incompatibilities | Segregate from strong oxidizing agents and strong acids. | To avoid potentially hazardous chemical reactions.[3][5] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved institutional or commercial hazardous waste program.[3][5][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[6]
Experimental Protocol: Waste Segregation and Collection
-
Consult the Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for detailed hazard information before handling the chemical.[4]
-
Designate a Waste Container: Use a dedicated, chemically compatible hazardous waste container, such as one made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[4]
-
Segregate Waste Streams:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated disposables like weighing paper, gloves, and absorbent pads, in the designated solid waste container.[4][6]
-
Liquid Waste: If the chemical is in a solution, use a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams.[4][6]
-
-
Properly Label the Container: The waste container must be clearly labeled with the following information:
-
Store Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[3][4][5]
-
Complete all required waste disposal documentation, providing an accurate description of the waste's composition and quantity.[4]
-
Spill Management Procedures
In the event of a spill, clear the area of personnel and ensure adequate ventilation.[1][6]
-
Don Appropriate PPE: Before cleaning, equip yourself with the PPE detailed in the table above.
-
Contain the Spill: Prevent the spill from spreading.[1]
-
Clean Up:
-
For Solid Spills: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[1][5]
-
For Liquid Spills: Absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][6] Place the contaminated absorbent into a sealed, labeled container for disposal.[1][6]
-
-
Decontaminate: Wash the spill area thoroughly.[1]
-
Dispose of Waste: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol described above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Amino-4,6-dimethylnicotinonitrile
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dimethylnicotinonitrile.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] | To prevent skin contact and absorption.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | To protect eyes from splashes, dust, or vapors.[3] |
| Body Protection | Laboratory coat.[1][2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
II. Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks during the handling and use of this compound.
A. Preparation and Precautionary Measures
-
Consult Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2] Confirm that safety equipment, including an eyewash station and safety shower, is accessible.[5]
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.
B. Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Close the primary container tightly after dispensing the required amount.
-
-
In-Use Procedures:
-
Keep all containers with this compound sealed when not in immediate use.
-
Avoid creating dust.[6]
-
If heating the substance, do so in a well-ventilated area and with appropriate temperature control to prevent decomposition, which could release toxic fumes. Nitrile compounds can release hydrogen cyanide gas under certain conditions.[2]
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and associated waste is imperative to protect personnel and the environment. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][7]
A. Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[7]
-
Labeling: The waste container must be labeled with:
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated disposable items like weighing boats, gloves, and absorbent paper, in the designated solid waste container.[7]
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids.[1][2]
-
B. Storage and Final Disposal
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[2][7]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][7]
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
